Trifluoronitrosomethane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trifluoro(nitroso)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF3NO/c2-1(3,4)5-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMVYSURVZIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=O)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073896 | |
| Record name | Methane, trifluoronitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.012 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-99-6 | |
| Record name | Trifluoronitrosomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoronitrosomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, trifluoronitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoronitrosomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIFLUORONITROSOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9H4YRQ7XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of Trifluoronitrosomethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoronitrosomethane (CF3NO) is a toxic, gaseous compound notable for its characteristic deep blue color.[1] Comprising a trifluoromethyl group covalently bonded to a nitroso group, its molecular architecture and electronic properties present a compelling case study in physical organic chemistry.[1] The presence of highly electronegative fluorine atoms significantly influences the molecule's geometry and the nature of its carbon-nitrogen bond. This guide provides a comprehensive analysis of the molecular structure and bonding of CF3NO, integrating experimental data from gas-phase electron diffraction with theoretical bonding models. Detailed experimental protocols, tabulated quantitative data, and visualized chemical workflows are presented to offer a thorough resource for researchers in chemistry and drug development.
Molecular Geometry and Structure
The three-dimensional arrangement of atoms in this compound has been determined with precision using gas-phase electron diffraction. This technique is ideal for determining the structure of free molecules, as it is unaffected by the intermolecular forces present in liquid or solid states.[2] The key structural parameters derived from these experiments are summarized below.
Tabulated Bond Lengths and Angles
Experimental data reveals a molecule with a pyramidal CF3 group and a bent C-N-O arrangement. The carbon-nitrogen bond is significantly longer than a typical C-N single bond, a key feature that informs the analysis of its electronic structure.
| Parameter | Bond/Angle | Experimental Value (from Electron Diffraction) |
| Bond Lengths | r(C-F) | 1.321 ± 0.004 Å |
| r(C-N) | 1.555 ± 0.015 Å | |
| r(N=O) | 1.171 ± 0.008 Å | |
| Bond Angles | ∠(F-C-F) | 107.9° ± 1.0° |
| ∠(F-C-N) | 110.9° (Assumed based on geometry) | |
| ∠(C-N-O) | 112.4° ± 1.6° |
Source: Journal of Physical Chemistry, 1965.
Bonding and Electronic Structure
The bonding in this compound is more complex than a simple Lewis structure suggests, primarily due to the elongated and relatively weak C-N bond. The bond enthalpy of the C-N bond is only 167 kJ/mol.[1]
The Nature of the Carbon-Nitrogen Bond
The experimentally observed C-N bond length of 1.555 Å is appreciably longer than the typical values found in amines (around 1.47 Å). This elongation suggests a reduced bond order and significant ionic character. This observation has led to the proposal that the molecule's true electronic structure is a resonance hybrid, with a substantial contribution from an ionic resonance form.
This is analogous to the bonding in certain nitrosyl halides, where contributions from structures like Hal⁻(NO)⁺ are significant. The electron-withdrawing nature of the trifluoromethyl group stabilizes a negative charge on the carbon atom, making the (CF3)⁻(NO)⁺ resonance contributor particularly important.
Experimental Methodologies
The determination of CF3NO's molecular structure relies on precise physical chemistry techniques conducted in the gas phase.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction (GED) is a primary method for determining the precise geometrical arrangement of atoms in a molecule.[2]
Protocol:
-
Sample Introduction: A gaseous sample of CF3NO is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approx. 0.2 mm diameter).[2] This creates a molecular beam that intersects with the electron beam.
-
Electron Beam Generation: A high-energy electron beam is generated by an electron gun, accelerated by a potential of several thousand volts. The resulting wavelength of the electrons is on the same order of magnitude as the internuclear distances in the molecule.[2]
-
Scattering: As the electron beam passes through the gas, the electrons are scattered by the electrostatic potential of the atoms in the CF3NO molecules.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically, photographic plates, but now often digital detectors).[2] To compensate for the steep drop in intensity at wider scattering angles, a rotating sector is often placed in front of the detector.
-
Data Analysis: The intensity of the diffraction rings is measured as a function of the scattering angle. After subtracting the atomic scattering and background intensity, the remaining molecular scattering data is used.[2] This data is mathematically transformed into a radial distribution curve, which shows the probabilities of finding specific internuclear distances in the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.
Complementary Techniques
-
Microwave Spectroscopy: This technique measures the transitions between quantized rotational states of gas-phase molecules.[3] For polar molecules like CF3NO, it can provide highly precise rotational constants, which are inversely related to the molecule's moments of inertia. This data can be used independently or in conjunction with GED data to refine structural parameters to a very high degree of accuracy.
-
Ab Initio Quantum Chemistry: These are "first principles" computational methods that solve the electronic Schrödinger equation to predict molecular properties, including equilibrium geometries.[4] Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) can be used to calculate the theoretical structure of CF3NO. Comparing these computed structures with experimental data provides a powerful validation of both the experimental results and the theoretical models.
Synthesis Pathway
This compound can be synthesized via several routes. A common and high-yield laboratory method involves the photolysis of trifluoroiodomethane in the presence of nitric oxide.[1]
// Reactants CF3I [label="Trifluoroiodomethane\n(CF3I)", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide\n(NO)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Conditions Reaction [label="UV Light (Photolysis)\n+\nMercury (Quenching Agent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Products CF3NO [label="this compound\n(CF3NO)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Iodine (I2)\nNitrogen Dioxide (NO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections CF3I -> Reaction; NO -> Reaction; Reaction -> CF3NO [label=" ~90% Yield"]; Reaction -> Byproducts [label=" Quenched by Hg"]; } /dot
This process requires the use of mercury metal to act as a quenching agent, removing the iodine and nitrogen dioxide gases that are formed as byproducts.[1]
Conclusion
The molecular structure of this compound is defined by a C3v-like trifluoromethyl group and a bent C-N-O moiety. The key feature of its structure is an unusually long and weak C-N bond. This is rationalized by a resonance hybrid model where an ionic contributor, (CF3)⁻(NO)⁺, plays a significant role, a consequence of the high electronegativity of the fluorine atoms. The structural parameters have been precisely determined by gas-phase electron diffraction, and this understanding is supported by theoretical bonding models. This guide provides the fundamental structural and bonding data, along with the experimental context, necessary for advanced research and applications involving this unique molecule.
References
Spectroscopic Profile of Trifluoronitrosomethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trifluoronitrosomethane (CF₃NO), a unique and reactive gaseous compound. This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental methodologies, where available, are also provided to aid in the replication and validation of these findings.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound has been performed in both the gas and condensed phases, revealing characteristic vibrational modes of the molecule.
Data Presentation
| Vibrational Mode | Gas Phase (cm⁻¹) | Condensed Phase (cm⁻¹) |
| N=O Stretch | 1605 | 1588 |
| CF₃ Symmetric Stretch | 1285 | 1280 |
| CF₃ Asymmetric Stretch (a') | 1248 | 1220 |
| CF₃ Asymmetric Stretch (a'') | 1188 | 1165 |
| C-N Stretch | 795 | 790 |
| CF₃ Symmetric Bend | 720 | 718 |
| CF₃ Asymmetric Bend (a') | 545 | 545 |
| CF₃ Asymmetric Bend (a'') | 535 | 535 |
| CF₃ Rock | 370 | 370 |
| N-O Bend | 345 | 345 |
| Torsion | - | - |
Note: The torsional mode is difficult to observe directly but has been estimated from combination bands.
Experimental Protocols
Gas-Phase Infrared Spectroscopy:
The gas-phase infrared spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell. A standard experimental procedure involves the following steps:
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Sample Preparation: this compound, which is a blue gas at room temperature, is synthesized and purified. The purified gas is then introduced into an evacuated gas cell of a known path length.
-
Instrumentation: A high-resolution FTIR spectrometer is used to acquire the spectrum. The instrument is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: A background spectrum of the evacuated gas cell is recorded. The gas cell is then filled with this compound to a desired pressure, and the sample spectrum is recorded. The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.
-
Resolution: For resolving the rotational-vibrational fine structure, a high resolution (e.g., <1 cm⁻¹) is employed.
A recent synthesis and IR spectrum confirmation was documented in a video, visually demonstrating the characteristic blue color of the gas and its IR spectroscopic identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the electronic environment of the fluorine and carbon nuclei in this compound.
Data Presentation
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | -89.8 | Singlet | - |
| ¹³C | Predicted | - | - |
Experimental Protocols
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum of this compound was reported in a doctoral thesis.[3] A general procedure for obtaining the spectrum of a gaseous sample would be:
-
Sample Preparation: A sample of gaseous this compound is condensed into an NMR tube at low temperature (e.g., using liquid nitrogen). A deuterated solvent suitable for low-temperature work, such as CDCl₃ or acetone-d₆, is then added to dissolve the sample. The tube is sealed to prevent the gas from escaping.
-
Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe is used.
-
Data Acquisition: The spectrum is acquired at a suitable low temperature to maintain the sample in the liquid phase. A standard one-pulse experiment is typically sufficient to obtain the ¹⁹F spectrum. Given that there are no neighboring protons, the signal appears as a singlet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for understanding its chemical stability. The molecular weight of this compound is 99.012 g/mol .[4]
Data Presentation
While a specific, published mass spectrum with detailed fragmentation analysis for this compound is not widely available, GC-MS data is referenced in the PubChem database.[5] Based on the known bond energies and the fragmentation patterns of similar fluorinated compounds, the following fragmentation pathways can be proposed under electron ionization (EI):
| m/z | Proposed Fragment | Identity |
| 99 | [CF₃NO]⁺• | Molecular ion |
| 69 | [CF₃]⁺ | Loss of NO radical |
| 50 | [CF₂]⁺• | Further fragmentation of the trifluoromethyl cation |
| 30 | [NO]⁺ | Nitrosyl cation |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS):
A likely method for the analysis of the volatile this compound is GC-MS.
-
Sample Introduction: A gaseous sample of this compound is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is passed through a capillary column (e.g., a non-polar or mid-polar column) using an inert carrier gas like helium. The column oven temperature is programmed to ensure good separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Logical Relationships in Spectroscopic Analysis
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound. The logical workflow for identifying and characterizing this molecule using these methods is illustrated below.
This diagram illustrates how a purified sample of this compound is subjected to IR, NMR, and Mass Spectrometry. Each technique provides unique data—vibrational modes, electronic environment of nuclei, and molecular weight/fragmentation, respectively—which collectively lead to the unambiguous structural elucidation of the molecule.
References
An In-depth Technical Guide to Trifluoronitrosomethane (CAS 334-99-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and handling of trifluoronitrosomethane (CF₃NO), a unique and reactive gaseous compound. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.
Core Properties
This compound is a distinctive midnight blue gas with a disagreeable odor.[1][2] It is a fairly stable, nonflammable compound.[1][2] First synthesized in 1936 by Otto Ruff and Manfred Giese, this molecule possesses a trifluoromethyl group covalently bonded to a nitroso group.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CF₃NO | [1][4][5] |
| Molecular Weight | 99.01 g/mol | [1][4] |
| CAS Number | 334-99-6 | [1] |
| Appearance | Midnight blue gas | [1][4] |
| Melting Point | -196.6 °C | [1][4][5] |
| Boiling Point | -85 °C | [1][4][5] |
| Density | 1.54 g/cm³ | [4][5][6] |
| Vapor Pressure | 24900 mmHg at 25°C | [4] |
| Refractive Index | 1.278 | [4][5] |
Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and characterization.
| Spectroscopic Data | Key Features and Observations |
| Infrared (IR) Spectroscopy | In the gas phase, prominent peaks are observed at 1283, 1240, and 1181 cm⁻¹, which are assigned to the C-F stretching fundamentals. The condensed phase spectrum shows three very strong bands at 1280, 1220, and 1165.5 cm⁻¹, also corresponding to the C-F stretching modes. |
| Raman Spectroscopy | Attempts to record the Raman spectrum have been challenging due to photolysis. |
| UV-Visible Spectroscopy | The characteristic blue color of the gas is due to a weak electronic transition in the visible region. |
| Mass Spectrometry | Mass spectrometric studies have been conducted to determine its ionization and fragmentation patterns. |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The two primary routes are detailed below.
Synthesis from Bromotrifluoromethane (B1217167) and Nitric Oxide
This method involves the reaction of bromotrifluoromethane with nitric oxide in the presence of light and a mercury catalyst.[1][2]
Pyrolysis of Trifluoroacetyl Nitrite (B80452)
This compound can also be obtained by the pyrolysis of trifluoroacetyl nitrite.[1][2][3] Trifluoroacetyl nitrite is prepared from the reaction of trifluoroacetic anhydride (B1165640) and dinitrogen trioxide.[1][2]
A generalized experimental workflow for the synthesis of this compound is depicted in the following diagram.
Experimental Protocols
The following provides a more detailed, though generalized, protocol for the synthesis of this compound via the pyrolysis of trifluoroacetyl nitrite. Caution: This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
-
Trifluoroacetic anhydride
-
Dinitrogen trioxide
-
Inert solvent (if necessary)
-
Standard glassware for gas handling and pyrolysis
-
Low-temperature condensation apparatus (e.g., cold traps with liquid nitrogen or dry ice/acetone slush)
-
Vacuum line
Procedure:
-
Preparation of Trifluoroacetyl Nitrite:
-
In a suitable reaction vessel, cool trifluoroacetic anhydride.
-
Slowly add dinitrogen trioxide to the cooled anhydride with stirring. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent decomposition of the product.
-
The resulting trifluoroacetyl nitrite can be used directly or purified by low-temperature distillation.
-
-
Pyrolysis:
-
Set up a pyrolysis apparatus, which typically consists of a heated tube packed with an inert material.
-
Introduce the trifluoroacetyl nitrite into the pyrolysis tube at a controlled rate. The temperature of the tube should be carefully controlled to ensure efficient conversion to this compound and minimize side reactions.
-
The gaseous products exiting the pyrolysis tube are a mixture of this compound, carbon dioxide, and any unreacted starting material.
-
-
Purification:
-
The product stream is passed through a series of cold traps to separate the components based on their boiling points.
-
A trap cooled with a dry ice/acetone slush (-78 °C) can be used to condense the this compound while allowing the more volatile carbon dioxide to pass through.
-
Further purification can be achieved by fractional distillation at low temperatures to remove any remaining impurities.
-
Reactivity and Applications
The primary documented application of this compound is as a monomer in the production of nitroso rubber.[1][2][4] This elastomer exhibits excellent chemical and thermal stability.
While its application in drug development is not extensively documented, its unique combination of a trifluoromethyl group and a nitroso moiety suggests potential for use in synthetic and medicinal chemistry. The trifluoromethyl group is a common structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The nitroso group is a versatile functional group that can participate in various chemical transformations.
Safety and Handling
This compound is a toxic and hazardous substance that requires careful handling.
Hazard Summary
| Hazard | Description |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7] |
| Irritant | Strong irritant to mucous membranes and tissues.[1][2] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7] |
| Pressure Hazard | Contains gas under pressure; may explode if heated.[7] |
| Asphyxiant | May displace oxygen and cause rapid suffocation.[7] |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing the gas.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Protect cylinders from physical damage.[7]
In case of accidental release, evacuate the area and ensure adequate ventilation.[7] For firefighting, use extinguishing media appropriate for the surrounding fire.[7]
Conclusion
This compound is a compound with interesting physical, chemical, and spectroscopic properties. While its primary industrial use is in the production of specialty polymers, its potential in other areas of chemistry, including as a building block for complex molecules, warrants further investigation. The information provided in this guide is intended to facilitate further research and development involving this unique molecule, with a strong emphasis on safe handling and experimental practices.
References
What is the color of Trifluoronitrosomethane gas?
An In-depth Technical Guide to Trifluoronitrosomethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and electronic structure of this compound (CF₃NO). The information is intended for use by professionals in research and development.
Introduction
This compound is a gaseous compound characterized by its distinctive blue color.[1][2][3][4] It consists of a trifluoromethyl group covalently bonded to a nitroso group. While its striking appearance is notable, its high toxicity and potential as a building block for specialty polymers make it a compound of significant interest in advanced chemical synthesis.[2][3] This document summarizes its key properties and provides detailed experimental protocols for its preparation.
Physical and Chemical Properties
This compound is a toxic, nonflammable gas with a disagreeable odor.[2][3] At standard temperature and pressure, it exists as a blue to deep-blue gas.[1] In its solid state, it appears blue-green.[1] The characteristic color of the gas is due to a weak n → π* electronic transition in the visible spectrum, centered at approximately 690 nm.[5]
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | CF₃NO | [2][6] |
| Molar Mass | 99.012 g·mol⁻¹ | [1][6] |
| Appearance | Blue to deep-blue gas | [1] |
| Melting Point | -196.6 °C | [1][2][7] |
| Boiling Point | -85 °C | [1][2][7] |
| Density | 1.54 g/cm³ | [2][8] |
| Vapor Pressure | 24900 mmHg at 25°C | [2] |
| Refractive Index | 1.278 | [2][8] |
| C–N Bond Enthalpy | 167 kJ/mol | [1] |
Synthesis Protocols
There are two primary methods for the synthesis of this compound. The first involves the photolysis of trifluoroiodomethane in the presence of nitric oxide, while the second is achieved through the pyrolysis of trifluoroacetyl nitrite.
Method 1: Photolysis of Trifluoroiodomethane and Nitric Oxide
This method can produce this compound with yields of up to 90%.[1] It relies on the UV-light-induced cleavage of the C-I bond in trifluoroiodomethane, followed by the reaction of the resulting trifluoromethyl radical with nitric oxide. A significant amount of mercury is required to scavenge the iodine and nitrogen dioxide byproducts.[1]
Experimental Protocol:
-
Apparatus Setup: A photolysis reactor equipped with a UV lamp, a gas inlet, a pressure gauge, and a connection to a vacuum line is required. The reactor should contain a small amount of liquid mercury.
-
Reactant Introduction: The reactor is first evacuated. Trifluoroiodomethane (CF₃I) gas is then introduced into the reactor to a specific partial pressure. Subsequently, nitric oxide (NO) gas is added to the reactor. For optimal yield, equimolar amounts of the reactants should be used.
-
Photolysis: The mixture is irradiated with UV light. The reaction progress can be monitored by the decrease in pressure within the reactor as one molecule of CF₃I and one molecule of NO react to form one molecule of CF₃NO.
-
Purification: The resulting gas mixture is passed through a cold trap (e.g., cooled with dry ice/isopropanol) to condense the this compound and separate it from any unreacted starting materials or volatile byproducts. Further purification can be achieved by fractional distillation.
Below is a diagram illustrating the experimental workflow for the photolysis-based synthesis of this compound.
References
- 1. Polyfluoroalkyl derivatives of nitrogen. Part XXXIV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The slow reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Polyfluoroalkyl derivatives of nitrogen. Part XXXV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The explosive reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. UA Cloudflare [ir-api.ua.edu]
- 6. Synthesis of trifluoronitromethane, CF₃NO₂: photochemical scale-up and a new thermogeneration method with a refined purification technique [ir.ua.edu]
- 7. youtube.com [youtube.com]
- 8. Electronic transitions of molecules: vibrating Lewis structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
Access to Seminal 1936 Trifluoronitrosomethane Synthesis Paper Proves Elusive, Halting Technical Guide Creation
Efforts to create an in-depth technical guide on the early synthesis methods of trifluoronitrosomethane by Otto Ruff have been suspended due to the inability to access the full text of his seminal 1936 publication. The pivotal paper, co-authored with Manfred Giese and published in "Zeitschrift für anorganische und allgemeine Chemie," details the first successful synthesis of the compound but remains inaccessible through extensive digital archive searches.
The initial research confirmed that Otto Ruff and Manfred Giese were the first to synthesize this compound in 1936 at the Schlesische Friedrich-Wilhelms-Universität zu Breslau.[1] Their method involved the fluorination of a mixture of silver cyanide, silver nitrate, and silver oxide. This foundational information was intended to be the centerpiece of a detailed whitepaper for researchers and scientists, complete with experimental protocols, quantitative data, and workflow diagrams as requested.
However, a thorough search for the original publication, "Das Trifluor-nitroso-methan, CF3NO," in "Zeitschrift für anorganische und allgemeine Chemie," volume 228, pages 17-33, has been unsuccessful. Despite identifying the exact citation and exploring various digital archives and journal repositories, the full text containing the critical experimental details could not be retrieved. This includes specific reaction conditions such as temperature and pressure, the stoichiometry of the reactants, the yield of this compound, and a description of the apparatus used.
Without access to this primary source, it is impossible to fulfill the core requirements of the requested technical guide. The detailed methodologies and quantitative data are essential for providing a comprehensive and accurate resource for the target audience of researchers, scientists, and drug development professionals.
Later methods for synthesizing this compound have been documented, such as the reaction of trifluoroiodomethane with nitric oxide under UV light and the pyrolysis of trifluoroacetyl nitrite.[1] However, the focus of the requested guide was specifically on the early methods developed by Otto Ruff.
The inability to access this key historical document prevents the creation of the in-depth technical guide as originally envisioned. Further progress is contingent on obtaining the full text of the 1936 publication by Ruff and Giese.
References
In-Depth Technical Guide: Thermal Stability of Monomeric Trifluoronitrosomethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoronitrosomethane (CF3NO) is a gaseous compound of interest in various chemical syntheses. Understanding its thermal stability is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of monomeric this compound. Due to a notable lack of direct experimental studies on its unimolecular thermal decomposition, this guide synthesizes available data on its chemical properties, discusses the theoretical decomposition pathway based on bond-dissociation energies, and outlines a general experimental protocol for determining the gas-phase thermal stability of such a compound.
Introduction to this compound (CF3NO)
This compound is a blue gas at standard conditions.[1] Its monomeric form is known to be stable at room temperature in the absence of nitric oxide.[2] The molecule's reactivity is largely dictated by the weak carbon-nitrogen (C-N) bond, which is characteristic of nitroso compounds.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CF3NO | [3] |
| Molar Mass | 99.01 g/mol | [1] |
| Boiling Point | -85 °C | [1] |
| Melting Point | -196.6 °C | [1] |
| C-N Bond Enthalpy | 167 kJ/mol (39.9 kcal/mol) | [1] |
Thermal Decomposition of Monomeric this compound
Theoretical Decomposition Pathway
The initiation of the thermal decomposition of this compound is expected to occur via the homolytic cleavage of the weakest bond in the molecule, which is the carbon-nitrogen bond.[1] The C-N bond enthalpy is significantly lower than that of the C-F and N=O bonds, making it the most likely point of initial fragmentation under thermal stress.
The proposed unimolecular decomposition is as follows:
CF3NO (g) → •CF3 (g) + •NO (g)
This primary decomposition step yields a trifluoromethyl radical (•CF3) and a nitric oxide radical (•NO). These radical species are highly reactive and will subsequently participate in a variety of secondary reactions, leading to the formation of stable end products. The exact nature and distribution of these final products will depend on the specific reaction conditions, such as temperature, pressure, and the presence of other chemical species.
General Experimental Protocol for Determining Gas-Phase Thermal Stability
While a specific, published experimental protocol for the thermal decomposition of monomeric CF3NO is not available, a general methodology can be outlined based on standard techniques for studying gas-phase pyrolysis and decomposition kinetics. A common approach involves the use of a pyrolysis reactor, often a shock tube or a flow reactor, coupled with a sensitive analytical technique such as mass spectrometry (MS) or gas chromatography (GC).
Experimental Setup
A typical experimental setup would consist of:
-
Gas Handling System: To prepare and introduce a precise concentration of this compound, often diluted in an inert gas (e.g., Argon), into the reactor.
-
Pyrolysis Reactor:
-
Analytical System:
-
Time-of-Flight Mass Spectrometer (TOF-MS): To detect and identify the decomposition products in real-time based on their mass-to-charge ratio.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the product mixture and identify them based on their retention times and mass spectra.[8][9]
-
Experimental Procedure
-
Sample Preparation: A gas mixture of known concentration of this compound in an inert carrier gas is prepared.
-
Pyrolysis: The gas mixture is introduced into the reactor and heated to the desired temperature for a specific duration.
-
Product Analysis: The gas mixture exiting the reactor is rapidly cooled (quenched) to prevent further reactions and is then analyzed by MS or GC-MS to identify and quantify the decomposition products.
-
Kinetic Analysis: By conducting the experiment at various temperatures and measuring the rate of disappearance of the parent molecule (CF3NO) and the rate of formation of the products, the kinetic parameters (rate constant, activation energy, and pre-exponential factor) can be determined using appropriate kinetic models.
References
- 1. Polyfluoroalkyl derivatives of nitrogen. Part XXXIV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The slow reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 334-99-6 | Benchchem [benchchem.com]
- 3. Kinetics and thermodynamics of dimer formation and dissociation for a recombinant humanized monoclonal antibody to vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Gas-Phase Peroxyl Radical Recombination Reactions: A Computational Study of Formation and Decomposition of Tetroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Probing the Electronic Properties of Trifluoronitrosomethane (CF3NO): A Technical Guide to its Electron Affinity and Ionization Energy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoronitrosomethane (CF3NO), a compound notable for its characteristic blue color, possesses unique electronic properties that are of significant interest in various fields of chemical research, including atmospheric chemistry, plasma processing, and as a building block in synthetic chemistry.[1] A fundamental understanding of its ability to accept or donate an electron—quantified by its electron affinity and ionization energy, respectively—is crucial for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the experimentally determined electron affinity and ionization energy of CF3NO, details the experimental methodologies used for these measurements, and presents a logical framework for understanding these critical molecular parameters.
Quantitative Data Summary
The electron affinity and ionization energy of a molecule are critical descriptors of its electronic structure. The following table summarizes the experimentally determined values for this compound.
| Property | Experimental Value (eV) | Method | Reference |
| Ionization Energy | 10.5 ± 0.1 | Electron Impact (EI) | Syrvatka and Gil'burd, 1973[2] |
| Electron Affinity | >2.00 ± 0.20 | Electron Impact Appearance Energy (EIAE) | Harland, 1977[2][3] |
Experimental Protocols
The determination of the ionization energy and electron affinity of gaseous molecules like CF3NO relies on sophisticated experimental techniques that probe the interaction of the molecule with electrons of well-defined energies.
Determination of Ionization Energy by Electron Impact (EI)
The ionization energy of CF3NO was determined using the electron impact (EI) method.[2][3] This technique is a cornerstone of mass spectrometry and involves the bombardment of a gaseous sample with a beam of electrons.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum ion source. The pressure is maintained at a low level (typically 10⁻⁵ to 10⁻⁶ torr) to ensure single-collision events between electrons and molecules.
-
Electron Beam Generation: Electrons are generated via thermionic emission from a heated filament (typically tungsten or rhenium). These electrons are then accelerated by a potential difference to a specific kinetic energy. To determine the ionization energy, this electron energy is varied.
-
Ionization Process: The accelerated electrons collide with the CF3NO molecules. If the kinetic energy of the electrons is equal to or greater than the ionization energy of the molecule, an electron can be ejected from the molecule, forming a positive ion (CF3NO⁺).
-
Ion Extraction and Analysis: The resulting positive ions are extracted from the ion source by a repeller electrode and accelerated into a mass analyzer (e.g., a time-of-flight or quadrupole mass spectrometer).
-
Detection and Data Analysis: The mass-to-charge ratio of the ions is determined, and the ion current is measured as a function of the electron beam energy. The onset of the ion signal corresponds to the ionization energy of the molecule.
A schematic of a typical electron-impact ionization apparatus includes an electron gun, an interaction region, a time-of-flight mass spectrometer, and a position-sensitive detector.
Determination of Electron Affinity by Electron Impact Appearance Energy (EIAE)
The electron affinity of CF3NO was determined using a variation of the electron impact method to measure the appearance energy of fragment ions.[2][3]
Methodology:
-
Precursor Molecule: This method often involves a precursor molecule that can dissociate upon electron impact to produce the fragment of interest.
-
Electron Bombardment and Dissociation: The precursor molecule is subjected to electron impact, similar to the EI method for ionization energy. The energy of the electron beam is scanned.
-
Fragment Ion Formation: At a certain threshold energy, the precursor molecule will dissociate, and one of the fragments will be the this compound anion (CF3NO⁻).
-
Detection of Fragment Anion: The negatively charged fragment ions are detected by the mass spectrometer.
-
Appearance Energy Measurement: The minimum electron energy required to produce the CF3NO⁻ fragment ion is the appearance energy. The electron affinity of CF3NO can then be calculated from this appearance energy, along with the known bond dissociation energy of the precursor molecule and the electron affinity of the other fragment. The NIST database indicates the electron affinity was determined from studies on bis(trifluoromethyl)nitroxide, (CF3)2NO.[2][3]
Visualizing the Core Concepts
To provide a clear visual representation of the fundamental processes of ionization and electron affinity, as well as a generalized experimental workflow, the following diagrams have been generated using the DOT language.
Conclusion
The electron affinity and ionization energy of this compound are fundamental parameters that govern its chemical behavior. The experimentally determined values of >2.00 ± 0.20 eV for electron affinity and 10.5 ± 0.1 eV for ionization energy provide a quantitative basis for understanding its redox properties.[2][3] The experimental methodologies of electron impact and electron impact appearance energy, while complex, offer a reliable means of probing these intrinsic molecular characteristics. This technical guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding of CF3NO and facilitating its potential application in various scientific and industrial domains.
References
In-Depth Technical Guide to the Phase Change Data and Thermodynamics of Trifluoronitrosomethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase change data and thermodynamic properties of trifluoronitrosomethane (CF₃NO). The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for key measurements are provided, along with visualizations of relevant chemical processes.
Core Physical and Thermodynamic Properties
This compound, a compound of interest in various chemical syntheses, exists as a deep blue gas under standard conditions.[1] Its phase transitions and thermodynamic characteristics are crucial for its handling, purification, and application in further chemical reactions.
Phase Change Data
The fundamental phase change properties of this compound are summarized in the table below. These values represent the temperatures at which the compound transitions between its solid, liquid, and gaseous states.
| Property | Value | Unit |
| Melting Point | -196.6 | °C |
| 76.5 | K | |
| Boiling Point | -85 | °C |
| 188 | K |
Data sourced from multiple references.[1]
Thermodynamic Properties
The energy changes associated with the phase transitions of this compound are critical for understanding its stability and reactivity. The enthalpy of vaporization, the energy required to convert the liquid to a gas at its boiling point, has been experimentally determined.
| Property | Value | Unit | Temperature (K) |
| Enthalpy of Vaporization (ΔHvap) | 17.1 | kJ/mol | 159 |
This value is based on data collected over a temperature range of 141 K to 174 K.
Experimental Protocols
The determination of the phase change and thermodynamic data presented above relies on precise experimental methodologies. The following sections detail the likely protocols employed in the initial characterization of this compound, based on common laboratory practices for such determinations.
Determination of Melting Point
The melting point of this compound was likely determined using a variation of the capillary tube method with a low-temperature apparatus.
Apparatus:
-
A small-bore capillary tube sealed at one end.
-
A low-temperature thermometer.
-
A cooling bath (e.g., liquid nitrogen or a cryostat).
-
A Mel-Temp apparatus or similar heating block adapted for sub-zero temperatures.
Procedure:
-
A small sample of solidified this compound is introduced into the capillary tube.
-
The capillary tube is placed in the heating block of the apparatus, which is cooled to a temperature below the expected melting point.
-
The sample is slowly heated at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first sign of melting is observed and the temperature at which the last solid crystal disappears are recorded. The average of these two temperatures is reported as the melting point.
Determination of Boiling Point
The boiling point of this compound would have been determined by observing the temperature at which its vapor pressure equals the atmospheric pressure.
Apparatus:
-
A small flask or test tube to hold the liquid sample.
-
A low-temperature thermometer.
-
A heating mantle or controlled temperature bath.
-
A reflux condenser to prevent the escape of the gas.
Procedure:
-
A sample of liquid this compound is placed in the flask.
-
The apparatus is assembled with the thermometer bulb positioned in the vapor phase above the liquid surface.
-
The sample is gently heated.
-
The temperature is recorded when a steady stream of vapor is observed condensing and dripping back into the flask, and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization is typically determined using calorimetry. For a volatile substance like this compound, a specialized calorimeter is required.
Apparatus:
-
A vaporization calorimeter, which includes a vessel for the liquid, a heating element, and a system to measure the amount of vapor produced.
-
A power supply to deliver a known amount of electrical energy to the heater.
-
A flowmeter or a collection system to measure the mass of the vaporized substance.
Procedure:
-
A known mass of liquid this compound is placed in the calorimeter vessel.
-
The sample is brought to its boiling point.
-
A precisely measured amount of electrical energy (heat) is supplied to the sample through the heating element over a specific time period.
-
The mass of the this compound that is vaporized by this energy input is measured.
-
The enthalpy of vaporization (ΔHvap) is calculated by dividing the supplied energy by the number of moles of the vaporized substance.
Chemical Synthesis and Reactions
Synthesis of this compound
This compound can be synthesized through the photochemical reaction of trifluoroiodomethane with nitric oxide. This process is a key pathway for producing this valuable reagent.
Caption: Synthesis of this compound.
Reaction with Nitric Oxide
This compound can react further with nitric oxide, particularly at elevated temperatures, leading to the formation of other nitrogen-containing compounds. Understanding this reaction is important for controlling the outcomes of processes involving these reagents.
Caption: Reaction with Nitric Oxide.
References
Methodological & Application
Synthesis of Trifluoronitrosomethane from trifluoroiodomethane and nitric oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of trifluoronitrosomethane (CF₃NO) via the photochemical reaction of trifluoroiodomethane (CF₃I) and nitric oxide (NO). This compound is a valuable reagent and building block in synthetic chemistry, particularly for the introduction of the trifluoromethyl (CF₃) group, a moiety of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability and binding affinity of drug candidates. This protocol outlines the experimental setup, reaction conditions, purification methods, and characterization of the final product. Additionally, potential applications of this compound as a radical trap in biological and chemical systems are discussed.
Introduction
The trifluoromethyl group is a critical pharmacophore in modern drug design, known to improve the lipophilicity, metabolic stability, and bioavailability of molecules.[1][2] One versatile precursor for introducing this group is this compound (CF₃NO), a distinctive blue gas.[3] The synthesis of this compound can be effectively achieved through the photolysis of trifluoroiodomethane in the presence of nitric oxide. This reaction proceeds via the formation of a trifluoromethyl radical, which is subsequently trapped by nitric oxide. The overall reaction is as follows:
CF₃I + NO --(UV light)--> CF₃NO + ½ I₂
This document provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound, along with its spectroscopic characterization.
Experimental Protocols
Photochemical Synthesis of this compound
This protocol is adapted from established photochemical methods.[3][4]
Materials:
-
Trifluoroiodomethane (CF₃I)
-
Nitric oxide (NO)
-
Mercury (Hg)
-
A suitable photolysis reactor (e.g., quartz flask)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Vacuum line
-
Cold traps (liquid nitrogen)
-
Pressure gauge
Procedure:
-
Reactor Preparation: A clean and dry quartz photolysis reactor is charged with a small amount of mercury (enough to cover the bottom surface). The mercury is essential for scavenging the iodine byproduct.
-
Evacuation: The reactor is attached to a vacuum line and evacuated to remove air and moisture.
-
Reactant Introduction: Trifluoroiodomethane is introduced into the reactor to a desired partial pressure, which should be monitored using a pressure gauge. Subsequently, nitric oxide is added to the reactor. A slight excess of nitric oxide is generally recommended to ensure complete trapping of the trifluoromethyl radicals.
-
Photolysis: The reactor is irradiated with a UV lamp. The reaction progress can be monitored by the appearance of the characteristic blue color of this compound gas. The reaction time will vary depending on the scale and the intensity of the UV source but is typically in the range of several hours.
-
Monitoring: The total pressure in the reactor will decrease as the reaction proceeds, which can be used to monitor the reaction progress.
Safety Precautions:
-
Trifluoroiodomethane and this compound are gases and should be handled in a well-ventilated fume hood.
-
Nitric oxide is a toxic gas and requires careful handling.
-
Mercury is toxic and should be handled with appropriate personal protective equipment.
-
UV radiation is harmful to the eyes and skin; appropriate shielding must be used.
-
The reaction should be conducted behind a safety shield.
Purification of this compound
The crude product from the photolysis reaction will contain unreacted starting materials and byproducts. Purification can be achieved by fractional condensation under vacuum.
Procedure:
-
Trapping: The gaseous mixture from the reactor is passed through a series of cold traps. A trap cooled with a dry ice/acetone bath (-78 °C) will condense the trifluoroiodomethane (boiling point: -22 °C).
-
Product Collection: A subsequent trap cooled with liquid nitrogen (-196 °C) will collect the this compound (boiling point: -84 °C).[3]
-
Fractional Condensation: The collected condensate in the liquid nitrogen trap can be further purified by allowing it to warm slowly and collecting the fraction that distills at -84 °C.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | CF₃NO | |
| Molecular Weight | 99.01 g/mol | |
| Appearance | Blue gas | [3] |
| Boiling Point | -84 °C | [3] |
| Melting Point | < -196 °C | [3] |
| 19F NMR (vs. CFCl₃) | ~ -66 to -73 ppm (quartet) | [5] |
| 13C NMR | Data not readily available in literature | |
| Infrared (IR) Spectrum | Strong absorptions at ~1600 cm⁻¹ (N=O stretch), and in the 1300-1100 cm⁻¹ region (C-F stretches) | |
| Mass Spectrometry (m/z) | 99 (M+), 69 (CF₃+), 30 (NO+) |
Visualization of Experimental Workflow and Chemical Logic
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis and purification of this compound.
Radical Trapping Mechanism
This compound can act as a "spin trap" for detecting and identifying short-lived radical species in biological and chemical systems.[6][7][8][9] The nitroso group readily reacts with radicals to form stable nitroxide radicals, which can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Caption: Mechanism of radical trapping by this compound.
Applications in Research and Drug Development
The primary application of this compound in a research context, particularly relevant to drug development, is its use as a tool for studying radical-mediated processes.
-
Radical Scavenging and Detection: As illustrated in the diagram above, CF₃NO can be employed as a spin trap to detect and characterize transient radical intermediates in various chemical and biological systems.[6][7][8][9] This is crucial for understanding reaction mechanisms, including those involved in drug metabolism and oxidative stress, which are implicated in numerous diseases.
-
Source of Trifluoromethyl Radicals: While the synthesis described herein is for the formation of CF₃NO, the reverse reaction (photodissociation) can be utilized to generate trifluoromethyl radicals under controlled conditions. This allows for the study of trifluoromethylation reactions on various substrates, aiding in the development of new synthetic methodologies for introducing the CF₃ group into potential drug candidates.[2][10][11]
-
Monomer for Specialty Polymers: Although less directly related to drug development, this compound is a monomer for the synthesis of nitroso rubbers, which are specialty elastomers with unique properties.
Conclusion
The photochemical synthesis of this compound from trifluoroiodomethane and nitric oxide is a reliable method for producing this valuable chemical reagent on a laboratory scale. The detailed protocol and data provided in this document are intended to assist researchers in the safe and efficient synthesis and purification of this compound. Its application as a radical trap offers a powerful tool for investigating reaction mechanisms relevant to medicinal chemistry and drug discovery. The ability to controllably generate trifluoromethyl radicals also makes it a useful precursor in the development of novel fluorinated molecules.
References
- 1. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UA Cloudflare [ir-api.ua.edu]
- 4. Synthesis of trifluoronitromethane, CF₃NO₂: photochemical scale-up and a new thermogeneration method with a refined purification technique [ir.ua.edu]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Spin-trapping of oxygen free radicals in chemical and biological systems: new traps, radicals and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]
- 10. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trifluoronitrosomethane (CF3NO) via Pyrolysis of Trifluoroacetyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of trifluoronitrosomethane (CF3NO) through the pyrolysis of trifluoroacetyl nitrite (B80452) (CF3C(O)ONO). This compound is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF3) group, a moiety of significant interest in drug development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines the synthesis of the precursor, trifluoroacetyl nitrite, its subsequent thermal decomposition to yield CF3NO, and relevant safety precautions.
Introduction
The trifluoromethyl group (-CF3) is a critical pharmacophore in modern medicinal chemistry. Its incorporation into drug molecules can significantly improve their pharmacokinetic and pharmacodynamic properties. One efficient method for the synthesis of this compound (CF3NO), a versatile precursor for trifluoromethylation, is the gas-phase pyrolysis of trifluoroacetyl nitrite. This process offers a high yield of over 85% and produces carbon dioxide as the primary byproduct.
This compound is a toxic, blue gaseous compound. Its precursor, trifluoroacetyl nitrite, is a potentially explosive compound, necessitating careful handling and adherence to strict safety protocols. This document provides a comprehensive guide for the safe and efficient laboratory-scale production of CF3NO.
Synthesis of Trifluoroacetyl Nitrite
The precursor, trifluoroacetyl nitrite, can be synthesized from the reaction of trifluoroacetic anhydride (B1165640) with nitrosyl chloride.
Materials and Equipment
-
Trifluoroacetic anhydride ((CF3CO)2O)
-
Nitrosyl chloride (NOCl)
-
Evacuated flask (e.g., 7-liter) with stopcocks
-
Dry ice
-
300-watt incandescent lamp
Experimental Protocol
-
In an evacuated 7-liter flask equipped with one two-way stopcock and one three-way stopcock, introduce 45 g of trifluoroacetic anhydride and 22 g of nitrosyl chloride in the vapor state.
-
Condense the gases by cooling the flask with dry ice.
-
Allow the flask to warm up to room temperature.
-
Position a 300-watt incandescent lamp a few inches from the flask and irradiate for two days with intermittent shaking.
-
The resulting product is trifluoroacetyl nitrite.
Physical and Chemical Properties of Trifluoroacetyl Nitrite
| Property | Value | Reference |
| Molecular Formula | C2F3NO3 | |
| Molecular Weight | 143.02 g/mol | |
| Boiling Point | 46°C / 80 mm Hg | |
| Refractive Index (n2D5) | 1.3722 |
Pyrolysis of Trifluoroacetyl Nitrite to Produce CF3NO
The thermal decomposition of trifluoroacetyl nitrite yields this compound and carbon dioxide.
Reaction Kinetics and Conditions
The gas-phase thermal decomposition of trifluoroacetyl nitrite has been studied over a range of temperatures.
-
Slow decomposition: Occurs in the temperature range of 119–172°C. The reaction is a homogeneous radical non-chain process, with the initial rate-determining step being the cleavage of the O–NO bond.
-
Explosive decomposition: Has been observed in the temperature range of 178–232°C. Extreme caution must be exercised when operating within or near this temperature range.
Based on these kinetic studies, a controlled pyrolysis should be conducted at the lower end of the slow decomposition range to ensure a safe and manageable reaction rate.
Experimental Setup
Figure 1. A generalized workflow for the gas-phase pyrolysis of trifluoroacetyl nitrite.
Detailed Experimental Protocol
-
System Preparation: Assemble the pyrolysis apparatus as depicted in the workflow diagram within a well-ventilated fume hood. The flow reactor should be a material capable of withstanding the reaction temperature, such as a quartz tube, housed in a tube furnace.
-
Inert Atmosphere: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any oxygen and moisture.
-
Precursor Introduction: Carefully introduce the synthesized trifluoroacetyl nitrite into a suitable container that can be gently heated or from which the vapor can be entrained by the carrier gas.
-
Pyrolysis: Heat the flow reactor to the desired temperature (e.g., 150°C). Using a mass flow controller, pass the trifluoroacetyl nitrite vapor, carried by the inert gas, through the heated reactor. The flow rate should be adjusted to allow for sufficient residence time for the pyrolysis to occur.
-
Product Collection: The gaseous effluent from the reactor, containing CF3NO, CO2, and any unreacted starting material, is passed through a series of cold traps.
-
A first trap cooled with a dry ice/acetone bath (-78°C) will condense any less volatile impurities.
-
A second trap cooled with liquid nitrogen (-196°C) will collect the CF3NO as a blue solid. Carbon dioxide will also condense in this trap.
-
-
Purification: The collected CF3NO can be purified by fractional condensation to separate it from the more volatile CO2. This involves carefully warming the cold trap and collecting the CF3NO in a separate, cooled vessel.
Quantitative Data
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Yield of Trifluoroacetyl Nitrite | ~25-30% (based on provided masses) | |
| Pyrolysis | ||
| Yield of CF3NO | > 85% | |
| Slow Decomposition Temperature Range | 119–172°C | |
| Explosive Decomposition Temperature Range | 178–232°C | |
| Product Properties | ||
| CF3NO Molar Mass | 99.012 g/mol | |
| CF3NO Appearance | Blue to deep-blue gas, blue-green solid | |
| CF3NO Boiling Point | -84°C | |
| CF3NO Melting Point | -196.6°C |
Applications in Drug Development
The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. This compound (CF3NO) serves as a valuable reagent for this purpose, participating in various organic reactions to introduce the CF3 moiety.
Figure 2. Synthetic pathways utilizing CF3NO for the generation of pharmaceutically relevant molecules.
Diels-Alder Reactions
CF3NO can act as a potent dienophile in [4+2] cycloaddition reactions with dienes to form trifluoromethyl-substituted oxazines. These heterocyclic scaffolds are important building blocks in medicinal chemistry.
Ene Reactions
With alkenes possessing an allylic hydrogen, CF3NO can undergo an ene reaction to introduce a trifluoromethyl group and a hydroxylamino group, leading to the formation of functionalized alkenes that can be further elaborated into complex drug molecules.
Radical Reactions
The weak C-N bond in CF3NO allows for the generation of the trifluoromethyl radical (•CF3) under thermal or photochemical conditions. This radical can then add to various unsaturated systems, providing a direct route to trifluoromethylated compounds.
Safety Precautions
Extreme caution is required when working with trifluoroacetyl nitrite and this compound.
-
Explosion Hazard: Trifluoroacetyl nitrite is known to detonate at higher temperatures. All heating should be gradual and well-controlled. The pyrolysis should be conducted behind a blast shield.
-
Toxicity: this compound is a toxic gas. All manipulations must be performed in a high-performance fume hood. A self-contained breathing apparatus (SCBA) should be available for emergencies.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, flame-resistant laboratory coat, and cryogenic gloves when handling cold traps.
-
Leak Detection: Regularly check the experimental setup for leaks, especially when working with gaseous reagents under pressure.
-
Disposal: Any unreacted trifluoroacetyl nitrite should be decomposed carefully with a suitable quenching agent in a controlled manner. Consult your institution's safety guidelines for the disposal of highly reactive and toxic chemicals.
Conclusion
The pyrolysis of trifluoroacetyl nitrite is an effective method for the production of this compound, a key reagent for the incorporation of the trifluoromethyl group into organic molecules. While the procedure involves hazardous materials and requires careful execution, the high yield and utility of the product make it a valuable synthetic route for researchers in drug discovery and development. Adherence to the detailed protocols and safety guidelines outlined in this document is paramount for the successful and safe synthesis of CF3NO.
Application Notes and Protocols for the Laboratory-Scale Synthesis of Trifluoronitrosomethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the laboratory-scale synthesis of trifluoronitrosomethane (CF₃NO), a toxic, blue gaseous compound.[1] It is essential to handle this substance with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, as it is a strong irritant to mucous membranes and tissues.[2]
Physical and Chemical Properties
This compound is a deep-blue gas at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molar Mass | 99.012 g/mol | [1][3] |
| Appearance | Blue to deep-blue gas; Blue-green solid | [1] |
| Boiling Point | -85 °C (-121 °F; 188 K) | [1][2] |
| Melting Point | -196.6 °C (-321.9 °F; 76.5 K) | [1][2] |
| Density | 1.54 g/cm³ | [2] |
| CAS Number | 334-99-6 | [1][2] |
Overview of Synthetic Routes
Several methods have been established for the synthesis of this compound. The choice of method may depend on the availability of starting materials, equipment, and desired yield. The diagram below illustrates the primary synthetic pathways.
Figure 1: Primary synthetic routes for this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Photochemical Synthesis from Trifluoroiodomethane
This is a common and high-yield method for producing this compound.[1][4] The reaction involves the photolysis of trifluoroiodomethane in the presence of nitric oxide and mercury.
Reaction: CF₃I + NO --(UV light, Hg)--> CF₃NO + ½ I₂ + ½ N₂O₂
Materials:
-
Trifluoroiodomethane (CF₃I)
-
Nitric oxide (NO) gas
-
Mercury (Hg), liquid
-
UV photoreactor
-
Gas handling line and vacuum apparatus
-
Cold traps (liquid nitrogen)
Experimental Workflow Diagram:
Figure 2: Workflow for the photochemical synthesis of this compound.
Protocol:
-
Preparation of the Apparatus: Assemble a UV-transparent photoreactor connected to a gas handling line equipped with pressure gauges and cold traps. Ensure the system can be evacuated and handle corrosive gases.
-
Reactant Introduction: Add a small amount of liquid mercury to the photoreactor. The mercury is crucial for quenching the iodine and nitrogen dioxide byproducts formed during the reaction.[1][5] Evacuate the entire system.
-
Gas Loading: Introduce trifluoroiodomethane (CF₃I) and an excess of nitric oxide (NO) gas into the photoreactor. The pressure should be kept under one atmosphere.[4]
-
Photochemical Reaction: Irradiate the reactor with a UV light source. The reaction is typically run for 18-20 hours.[4] During the irradiation, the mixture should be shaken to ensure the reactants are in continuous contact with the mercury.[4]
-
Product Isolation and Purification: After the reaction is complete, the product mixture is passed through a series of cold traps. This compound, along with unreacted starting materials and byproducts, will condense in a trap cooled with liquid nitrogen (-196 °C).
-
Purification: The condensed products can be purified by fractional condensation. By carefully controlling the temperature of the cold trap, the more volatile CF₃NO can be separated from less volatile impurities. A final purification step may involve washing the gas with a dilute sodium hydroxide (B78521) solution to remove acidic impurities.[5]
Yield: This method can achieve yields of up to 90%.[1]
Method 2: Pyrolysis of Trifluoroacetyl Nitrite
This method provides an alternative high-yield route to this compound and avoids the use of mercury and UV light.[1]
Reaction: CF₃COONO --(Pyrolysis)--> CF₃NO + CO₂
Materials:
-
Trifluoroacetyl nitrite (CF₃COONO) - Can be prepared from trifluoroacetic anhydride (B1165640) and dinitrogen trioxide.[2]
-
Pyrolysis tube (e.g., quartz)
-
Tube furnace
-
Gas handling line and vacuum apparatus
-
Cold traps (dry ice/isopropanol and liquid nitrogen)
Protocol:
-
Apparatus Setup: Set up a pyrolysis apparatus consisting of a tube furnace with a quartz tube. The outlet of the tube should be connected to a series of cold traps.
-
Pyrolysis: The precursor, trifluoroacetyl nitrite, is passed through the heated pyrolysis tube. The pyrolysis is typically carried out at elevated temperatures.
-
Product Collection: The gaseous products exiting the furnace are passed through the cold traps. The this compound product will condense in a trap cooled with liquid nitrogen, while the carbon dioxide byproduct is more volatile.
-
Purification: The collected product can be further purified by fractional condensation to remove any unreacted starting material or other impurities.
Yield: Yields for this method are reported to be over 85%.[1]
Safety Precautions
-
Toxicity: this compound is a toxic gas and a strong irritant.[1][2] All manipulations must be performed in a well-ventilated fume hood.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A gas mask with an appropriate filter may be necessary.
-
Pressure: Reactions involving gases should be conducted with appropriate pressure relief systems. Cold traps can condense atmospheric gases like oxygen, which can be hazardous. Always vent the system to an inert atmosphere before warming the traps.
-
Mercury: Method 1 uses mercury, which is highly toxic. Handle with care and have a mercury spill kit available.
References
Application Notes and Protocols for Trifluoronitrosomethane Cylinders
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Trifluoronitrosomethane (CF₃NO) cylinders in a laboratory setting. This compound is a toxic, blue-colored gas utilized in organic synthesis and drug development as a source of the trifluoromethyl group.[1][2] Adherence to these procedures is critical to ensure personnel safety and experimental success.
Properties and Hazards
This compound is a hazardous substance that requires careful management. It is toxic if inhaled, in contact with skin, or swallowed.[3] It is also a liquefied gas under pressure and may explode if heated.[3]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | CF₃NO |
| Molar Mass | 99.01 g/mol [1] |
| Appearance | Blue to deep-blue gas[1] |
| Boiling Point | -85 °C[1] |
| Melting Point | -196.6 °C[1] |
Hazard Identification
| Hazard | GHS Classification | Precautionary Statement |
| Acute Toxicity | Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331)[3] | P261: Avoid breathing gas/vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Gas Under Pressure | Contains gas under pressure; may explode if heated (H280)[3] | P410 + P403: Protect from sunlight. Store in a well-ventilated place.[4] |
| Skin Irritation | Causes skin irritation (H315)[3] | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation (H319)[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation (H335)[3] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Cylinder Handling and Storage
Proper handling and storage of this compound cylinders are paramount to laboratory safety.
Receiving and Transporting Cylinders
-
Inspect cylinders upon receipt for any signs of damage or leaks.
-
Always use a cylinder cart to transport cylinders, ensuring they are securely strapped in.
-
Never move a cylinder with the regulator attached.
Storage Procedures
-
Store cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Protect cylinders from direct sunlight.[3]
-
Do not expose cylinders to temperatures exceeding 50 °C.[3]
-
Securely chain or strap cylinders in an upright position to a wall or benchtop.
-
Store flammable gas cylinders separately from oxidizing agents.
-
Empty cylinders should be clearly marked as "EMPTY" and stored separately from full cylinders.
Experimental Protocols
The following are generalized protocols for the use of this compound in a laboratory setting. These should be adapted based on the specific reaction conditions and scale.
General Setup for Gas Addition
A typical setup for the addition of this compound to a reaction mixture involves a gas-tight apparatus.
Materials:
-
This compound cylinder with a two-stage pressure regulator.
-
Inert gas (Nitrogen or Argon) supply.
-
Schlenk line or similar inert atmosphere manifold.
-
Reaction flask with a gas inlet, a gas outlet to a scrubber, and a septum for reagent addition.
-
Flow meter or bubbler to monitor gas flow.
-
Scrubber containing a suitable quenching agent (e.g., sodium bisulfite solution).
Procedure:
-
Assemble the reaction apparatus and ensure all connections are gas-tight.
-
Purge the entire system with an inert gas.
-
Cool the reaction flask to the desired temperature.
-
Slowly open the main valve on the this compound cylinder.
-
Adjust the regulator to the desired delivery pressure.
-
Initiate a slow and controlled flow of this compound into the reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques.
-
Upon completion, stop the flow of this compound and close the cylinder valve.
-
Purge the system with inert gas to remove any residual this compound.
Illustrative Protocol: Trifluoromethylation of a Thiol
This protocol describes a representative reaction where this compound is used as a trifluoromethylating agent.
Reaction: R-SH + CF₃NO → R-SCF₃ + HNO
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a septum, dissolve the thiol substrate in a suitable solvent under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly bubble this compound gas through the solution via a cannula or gas dispersion tube. The characteristic blue color of the gas should disappear as it reacts.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, stop the gas flow and purge the flask with nitrogen.
-
Quench the reaction by the slow addition of a suitable reagent.
-
Allow the reaction mixture to warm to room temperature and proceed with standard aqueous workup and purification.
Emergency Procedures
Leak Detection
-
Regularly check for leaks using a compatible leak detection solution (e.g., soapy water) at all connections.
-
If a leak is detected, immediately close the cylinder valve and ventilate the area.
-
Do not attempt to repair a leaking cylinder. Contact the supplier.
First Aid
| Exposure | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[4] In case of frostbite, thaw frosted parts with lukewarm water. Do not rub the affected area.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Visualizations
Cylinder Handling Workflow
Caption: Workflow for this compound Cylinder Handling.
Experimental Setup for Gas Addition
Caption: Schematic of an Experimental Setup for Gas Addition.
References
Application Notes: Trifluoronitrosomethane in Nitroso Rubber Production
Introduction
Trifluoronitrosomethane (CF₃NO) is a critical monomer in the synthesis of nitroso rubber, a specialty elastomer known for its exceptional performance in extreme environments.[1][2][3] This fluorinated polymer, typically a copolymer of this compound and tetrafluoroethylene (B6358150) (TFE), exhibits a unique combination of properties including non-flammability, resistance to corrosive chemicals and solvents, and flexibility at low temperatures.[1][3][4] These characteristics make nitroso rubber a material of choice for demanding applications in the aerospace, chemical, and defense industries where conventional elastomers fail.[2][5]
Key Features of this compound-Based Nitroso Rubber:
-
Exceptional Chemical Resistance: Nitroso rubber is highly resistant to a wide range of aggressive chemicals, including strong acids, oxidizers, and many organic solvents. It is notably resistant to halogenated compounds, a significant advantage over many other elastomers.[3]
-
Low-Temperature Flexibility: The polymer maintains its elastomeric properties at very low temperatures, with a glass transition temperature (Tg) reported to be as low as -51°C.[3][4] This is attributed to the rotational freedom around the nitrogen-oxygen bond in the polymer backbone.[3]
-
Non-Flammability: The high fluorine content of nitroso rubber imparts inherent non-flammability, a critical safety feature for many applications.[3]
-
Ozone and Oxidation Resistance: The fluorinated structure provides excellent resistance to degradation by ozone and other oxidizing agents.
Applications:
The unique properties of this compound-based nitroso rubber make it suitable for a variety of specialized applications:
-
Seals and Gaskets: For use in environments with corrosive chemicals, extreme temperatures, or high vacuum.
-
Fuel Hoses and Tanks: Especially for handling aggressive fuels and oxidizers in aerospace and rocketry.
-
Protective Clothing: In chemical and biological warfare defense due to its high chemical resistance.
-
Wire and Cable Insulation: In applications requiring non-flammability and resistance to harsh environments.
Experimental Protocols
Protocol 1: Synthesis of this compound (CF₃NO)
This protocol describes the synthesis of this compound via the pyrolysis of trifluoroacetyl nitrite (B80452). This method is reported to produce yields of over 85%.[6]
Materials:
-
Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O)
-
Nitrosyl chloride (NOCl)
-
Perfluorotributylamine (B110022) (as a diluent)
-
Nitrogen monoxide (NO)
-
Standard vacuum line and glassware for handling gases
-
Pyrolysis tube
-
Cold traps (liquid nitrogen)
Procedure:
-
Preparation of Trifluoroacetyl Nitrite: In an evacuated flask, introduce trifluoroacetic anhydride and nitrosyl chloride in the vapor phase.
-
Condense the gases by cooling the flask with Dry Ice.
-
Allow the mixture to warm to room temperature. Irradiate the flask with a 300-watt incandescent lamp for 48 hours with intermittent shaking to yield trifluoroacetyl nitrite.
-
Pyrolysis: Set up a pyrolysis apparatus with a flow of nitrogen monoxide.
-
Introduce the prepared trifluoroacetyl nitrite into the pyrolysis tube, using refluxing perfluorotributylamine as a diluent.
-
Heat the pyrolysis tube to 190°C.
-
The pyrolysis of trifluoroacetyl nitrite yields this compound and carbon dioxide as a byproduct (CF₃C(O)ONO → CF₃NO + CO₂).[6]
-
Purification: The gaseous product stream is passed through a series of cold traps cooled with liquid nitrogen to condense and purify the this compound. The deep blue color of this compound serves as a visual indicator.[6][7]
Protocol 2: Production of Nitroso Rubber via Suspension Polymerization
This protocol outlines the copolymerization of this compound and tetrafluoroethylene to produce nitroso rubber using a suspension polymerization technique.[1]
Materials:
-
This compound (CF₃NO)
-
Tetrafluoroethylene (C₂F₄)
-
Deionized water
-
Lithium bromide (LiBr)
-
Magnesium carbonate (MgCO₃) (as a suspending agent)
-
Polymerization reactor capable of low-temperature and high-pressure operation
-
Stirring mechanism
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Aqueous Phase Preparation: A solution of 1 part by weight of lithium bromide in 200 parts by weight of deionized water is prepared and charged into the reactor. 10 parts by weight of magnesium carbonate are added as the suspending agent.
-
Cooling and Monomer Addition: The reactor and its contents are cooled to -40°C.
-
An equimolar mixture of this compound and tetrafluoroethylene is then charged into the reactor.
-
Polymerization: The reaction mixture is vigorously agitated at -25°C for 24 hours. The pressure within the reactor will decrease as the polymerization proceeds.
-
Termination and Isolation: After the desired reaction time, the unreacted monomers are vented.
-
The polymer slurry is discharged from the reactor. The polymer is isolated by filtration.
-
Washing and Drying: The isolated nitroso rubber is washed thoroughly with water to remove the suspending agent and other impurities.
-
The polymer is then dried in a vacuum oven at a temperature below 50°C to a constant weight.
Protocol 3: Vulcanization (Cross-linking) of Nitroso Rubber
This protocol describes a typical vulcanization process for nitroso rubber using an amine-based curing agent and a reinforcing filler.[8]
Materials:
-
Nitroso rubber gum stock
-
Triethylenetetramine (B94423) (as a cross-linking agent)
-
Fumed silica (B1680970) (e.g., Hi-Sil 233) (as a reinforcing filler)
-
Two-roll mill
-
Compression molding press
Procedure:
-
Compounding: On a two-roll mill, soften the nitroso rubber gum stock.
-
Gradually add the fumed silica filler to the rubber and mill until a uniform dispersion is achieved.
-
Add the triethylenetetramine cross-linking agent to the compounded rubber and mill for a short period to ensure thorough mixing.
-
Molding and Curing: The compounded rubber is placed in a preheated mold of the desired shape.
-
The mold is placed in a compression molding press and cured at a specified temperature and pressure (e.g., 150°C for 30 minutes).
-
Post-Curing: After demolding, the vulcanized rubber part is typically post-cured in an oven at a higher temperature (e.g., 175°C for 4 hours) to complete the cross-linking reactions and stabilize the properties.
Data Presentation
Table 1: Physical and Mechanical Properties of this compound-Based Nitroso Rubber
| Property | Value |
| Glass Transition Temperature (Tg) | -51 °C[3][4] |
| Tensile Strength | 500 - 1500 psi |
| Elongation at Break | 100 - 400 % |
| Hardness (Shore A) | 50 - 80 |
| Density | ~1.9 g/cm³ |
Table 2: Chemical Resistance of Nitroso Rubber
| Chemical | Resistance |
| Strong Acids (e.g., Nitric Acid) | Excellent |
| Strong Bases (e.g., Sodium Hydroxide) | Good |
| Aliphatic Hydrocarbons | Excellent |
| Aromatic Hydrocarbons | Good |
| Halogenated Solvents | Fair to Good |
| Ketones (e.g., Acetone) | Good |
| Hydraulic Fluids | Excellent |
| Rocket Propellants (e.g., N₂O₄) | Excellent |
Table 3: Thermal Properties of Nitroso Rubber
| Property | Value |
| Service Temperature Range | -50 °C to 200 °C |
| Decomposition Temperature | > 250 °C |
Visualizations
Caption: Synthesis of this compound.
Caption: Nitroso Rubber Production Workflow.
Caption: Vulcanization of Nitroso Rubber.
References
Applications of Trifluoronitrosomethane in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoronitrosomethane (CF₃NO) is a versatile and highly reactive gaseous reagent, notable for its characteristic deep blue color. Its potent electrophilicity and reactivity towards a wide range of organic substrates make it a valuable tool for the introduction of the trifluoromethyl group (-CF₃), a moiety of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Synthesis of this compound
This compound can be synthesized via several routes, with two common laboratory-scale methods being the photolysis of trifluoroiodomethane in the presence of nitric oxide and the pyrolysis of trifluoroacetyl nitrite (B80452).
Protocol 1: Synthesis via Photolysis of Trifluoroiodomethane
This method involves the UV irradiation of a mixture of trifluoroiodomethane (CF₃I) and nitric oxide (NO).
-
Reaction: CF₃I + NO --(UV light)--> CF₃NO + ½ I₂
-
Yield: Up to 90%
-
Description: The reaction is typically carried out in a quartz reactor equipped with a UV lamp. A significant amount of mercury is often added to quench the iodine and nitrogen dioxide byproducts. The product, a blue gas, is then purified by cryogenic distillation. A detailed visualization of a similar laboratory setup can be found in a demonstrative video.
Protocol 2: Synthesis via Pyrolysis of Trifluoroacetyl Nitrite
This method involves the thermal decomposition of trifluoroacetyl nitrite (CF₃C(O)ONO).
-
Reaction: CF₃C(O)ONO --(Pyrolysis)--> CF₃NO + CO₂
-
Yield: Over 85%
-
Description: Trifluoroacetyl nitrite is prepared from the corresponding anhydride. Its subsequent pyrolysis yields this compound and carbon dioxide. This method is also applicable for the synthesis of other perfluoronitrosoalkanes.
Ene Reactions
This compound is a highly reactive enophile, readily participating in ene reactions with a wide variety of alkenes to furnish N-alkenyl-N-trifluoromethylhydroxylamines. This reaction involves the transfer of an allylic hydrogen from the alkene to the oxygen atom of the nitroso group, with concomitant formation of a new carbon-nitrogen bond.
General Reaction Scheme:
Caption: General scheme of the ene reaction.
Experimental Data:
| Alkene | Product Structure | Relative Rate (-78 °C) | Reference |
| Propene | CF₃N(OH)CH₂CH=CH₂ | 1.0 | |
| But-1-ene | CF₃N(OH)CH₂CH=CHCH₃ | 1.2 | |
| (E)-But-2-ene | CF₃N(OH)CH(CH₃)CH=CH₂ | 0.8 | |
| 2-Methylpropene | CF₃N(OH)CH₂C(CH₃)=CH₂ | 24.0 | |
| Cyclohexene | CF₃N(OH)-c-C₆H₉ | 3.6 | |
| 1-Methylcyclohexene | CF₃N(OH)CH₂-c-C₆H₈ | 110.0 |
Experimental Protocol: Ene Reaction with 2-Methylpropene
This protocol is a representative procedure based on the general description of ene reactions with this compound.
Materials:
-
This compound (CF₃NO) gas
-
2-Methylpropene (isobutylene)
-
Anhydrous diethyl ether
-
Schlenk flask or a similar reaction vessel suitable for handling gases
-
Dry ice/acetone bath (-78 °C)
-
Standard glassware for workup and purification
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous diethyl ether (50 mL) and cooled to -78 °C using a dry ice/acetone bath.
-
2-Methylpropene (1.2 equivalents) is condensed into the flask.
-
This compound gas (1.0 equivalent) is slowly bubbled through the stirred solution. The characteristic blue color of CF₃NO will disappear as the reaction proceeds.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring the consumption of the starting material by TLC or GC if possible.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, N-(2-methylallyl)-N-(trifluoromethyl)hydroxylamine, is purified by column chromatography on silica (B1680970) gel.
Cycloaddition Reactions
This compound is a versatile partner in various cycloaddition reactions, including [4+2] (Diels-Alder) and [2+2] cycloadditions, providing access to a range of trifluoromethyl-containing heterocyclic compounds.
[4+2] Cycloaddition (Diels-Alder Reaction)
With conjugated dienes, this compound acts as a dienophile to afford six-membered heterocyclic rings. For instance, the reaction with cyclohexa-1,3-diene yields a Diels-Alder adduct.
Caption: General scheme of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with Cyclohexa-1,3-diene
This protocol is a representative procedure.
Materials:
-
This compound (CF₃NO) gas
-
Cyclohexa-1,3-diene
-
Anhydrous dichloromethane (B109758)
-
Reaction tube or a small pressure vessel
-
Standard glassware for workup and purification
Procedure:
-
In a thick-walled reaction tube, a solution of freshly distilled cyclohexa-1,3-diene (1.2 equivalents) in anhydrous dichloromethane (10 mL) is prepared.
-
The solution is cooled to -78 °C.
-
This compound gas (1.0 equivalent) is carefully condensed into the reaction tube.
-
The tube is sealed and allowed to slowly warm to room temperature behind a safety shield.
-
The reaction is stirred at room temperature for 12-24 hours.
-
After cooling back to -78 °C, the tube is carefully opened.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the corresponding Diels-Alder adduct.
[2+2] Cycloaddition
This compound can also undergo [2+2] cycloadditions with certain alkenes, such as trifluoroacryloyl fluoride (B91410), to form four-membered oxazetidine rings.
Caption: General scheme of the [2+2] cycloaddition.
Polymerization
This compound can act as a monomer in copolymerization reactions, for instance, with tetrafluoroethylene, to produce nitroso rubbers. These polymers exhibit excellent chemical resistance and low-temperature flexibility. The reaction with trifluoroacryloyl fluoride yields a 1:1 alternating copolymer.
Experimental Workflow:
Caption: Workflow for the copolymerization of CF₃NO.
Experimental Protocol: Copolymerization with Trifluoroacryloyl Fluoride
This protocol is a representative procedure based on the described copolymerization.
Materials:
-
This compound (CF₃NO) gas
-
Trifluoroacryloyl fluoride
-
A suitable radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., perfluorohexane)
-
High-pressure polymerization reactor
Procedure:
-
A high-pressure reactor is charged with the anhydrous solvent and the radical initiator.
-
The reactor is sealed, evacuated, and backfilled with an inert gas (e.g., argon).
-
This compound and trifluoroacryloyl fluoride are introduced into the reactor in a 1:1 molar ratio.
-
The reactor is heated to the desired temperature (e.g., 50-80 °C) to initiate polymerization.
-
The reaction is allowed to proceed for a specified time, maintaining constant temperature and monitoring the pressure.
-
After the reaction, the reactor is cooled, and any unreacted monomers are carefully vented.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Safety and Handling[5][6][7]
This compound is a toxic and reactive gas that requires careful handling.
-
Toxicity: It is toxic if inhaled or in contact with skin. It is a strong irritant to mucous membranes and tissues.
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.
-
Gas cylinders should be securely fastened.
-
Systems under pressure should be regularly checked for leaks.
-
Avoid exposure to heat, sparks, and open flames.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Protect from sunlight and do not expose to temperatures exceeding 50 °C.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
In case of inhalation, move the person to fresh air and seek immediate medical attention.
-
In case of skin contact, wash thoroughly with soap and water. For frostbite from the liquefied gas, thaw with lukewarm water and seek medical attention.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Safety and Handling of Trifluoronitrosomethane: A Guide for Laboratory Professionals
Introduction
Trifluoronitrosomethane (CF₃NO) is a toxic, gaseous compound characterized by its distinctive blue color. It is a valuable reagent in various chemical syntheses, including the production of nitroso rubber.[1] However, its hazardous nature necessitates strict adherence to safety protocols to minimize risks to researchers and laboratory personnel. This document provides detailed application notes and protocols for the safe handling of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is paramount for its safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Chemical Formula | CF₃NO | |
| Molar Mass | 99.012 g/mol | |
| Appearance | Blue to deep-blue gas | |
| Boiling Point | -85 °C (-121 °F; 188 K) | |
| Melting Point | -196.6 °C (-321.9 °F; 76.5 K) | |
| Hazard Class | Toxic, Liquefied gas | [2] |
Hazard Statement Summary:
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2] As a liquefied gas, it is stored under pressure and may explode if heated.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is essential when working with this compound.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a well-ventilated fume hood with a certified face velocity.
-
Gas Cabinet: Cylinders of this compound should be stored in a dedicated, ventilated gas cabinet.
-
Leak Detection: A continuous gas monitoring system with an audible alarm is recommended for areas where this compound is stored and used.
-
Emergency Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields, or a full-face shield.
-
Skin Protection: Flame-resistant and impervious clothing, such as a lab coat made of a suitable material (e.g., Nomex).
-
Hand Protection: Cryogenic gloves should be worn when handling the liquefied gas to prevent frostbite. For handling cylinders and apparatus, heavy-duty gloves are recommended.
-
Respiratory Protection: In case of a leak or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.
Experimental Protocols
Synthesis of this compound
Two primary methods for the laboratory-scale synthesis of this compound are the pyrolysis of trifluoroacetyl nitrite (B80452) and the photolysis of trifluoroiodomethane with nitric oxide.
Protocol 1: Pyrolysis of Trifluoroacetyl Nitrite
This method can produce this compound in yields greater than 85%.[3]
-
Reaction: CF₃COONO → CF₃NO + CO₂
-
Procedure:
-
Trifluoroacetyl nitrite is pyrolyzed at 200°C.
-
The gaseous products are passed through a cold trap to condense the this compound.
-
Protocol 2: Photolysis of Trifluoroiodomethane and Nitric Oxide
This method can achieve yields of up to 90%.
-
Reaction: CF₃I + NO --(UV light)--> CF₃NO + ½ I₂
-
Procedure:
-
A mixture of trifluoroiodomethane and nitric oxide is irradiated with a UV lamp.
-
Mercury is required to quench the iodine and nitrogen dioxide byproducts.
-
Purification
Purification of this compound typically involves fractional distillation to remove impurities. The crude product is passed through a series of cold traps maintained at progressively lower temperatures to separate components based on their boiling points.
Reaction Quenching
Unreacted this compound and reactive intermediates must be safely quenched. A common method involves bubbling the exhaust gas through a solution of sodium hydroxide (B78521) to neutralize acidic byproducts. For quenching pyrophoric materials that may be used in related syntheses, a step-down procedure is recommended, starting with a less reactive quenching agent like isopropanol, followed by a more reactive one like water.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill or Leak:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, stop the leak.
-
Personal Protection: Only personnel with appropriate PPE and training should respond.
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: In case of contact with the liquefied gas, thaw frosted parts with lukewarm water. Do not rub the affected area. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Ingestion is unlikely due to its gaseous state. If it occurs, do NOT induce vomiting. Seek immediate medical attention.[2]
Fire:
-
This compound is not flammable but is stored under pressure and may explode if heated.[2]
-
Use an extinguishing agent suitable for the surrounding fire.
-
Cool cylinders with water spray from a safe distance.
Visualized Workflows
To further clarify the safety procedures, the following diagrams illustrate key experimental and emergency workflows.
Caption: A typical experimental workflow for working with this compound.
Caption: A logical relationship diagram for a spill or leak emergency response.
References
Application Notes and Protocols for the Characterization of Trifluoronitrosomethane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoronitrosomethane (CF3NO) is a reactive gaseous compound notable for its characteristic blue color.[1] Its high reactivity, driven by the weak C-N bond, makes it a valuable reagent in organic synthesis for the introduction of the trifluoromethyl group into various molecules.[1] The reaction products, often trifluoromethyl-containing adducts, are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the CF3 group, such as increased metabolic stability and altered electronic properties.
This document provides detailed application notes and experimental protocols for the characterization of products resulting from reactions involving this compound, with a focus on spectroscopic and chromatographic techniques.
Application Notes: Key Characterization Techniques
The successful identification and characterization of this compound reaction products rely on a combination of modern analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for the structural elucidation of CF3NO adducts. ¹H NMR provides information on the proton environment of the molecule, while ¹⁹F NMR is highly specific for the fluorine atoms of the trifluoromethyl group, offering a distinct analytical window with a wide chemical shift range and minimal background interference.[2][3]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the reaction products and to gain structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile fluorinated compounds and their reaction mixtures.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the reaction products. Characteristic absorption bands can confirm the formation of new bonds and the presence of specific moieties, such as N-O, C-N, and C-F bonds.
-
Gas Chromatography (GC): GC is an effective technique for separating and analyzing the components of a reaction mixture. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of individual products. The choice of the GC column is critical for the effective separation of fluorinated compounds.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of a representative class of this compound reaction products: N-alkenyl-N-trifluoromethylhydroxylamines , formed via an ene reaction with olefins.
Protocol 1: Synthesis of N-allyl-N-trifluoromethylhydroxylamine via Ene Reaction of this compound with Propene
This protocol describes the reaction of this compound with propene, a classic example of an ene reaction involving CF3NO.
Materials:
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This compound (CF3NO) gas
-
Propene gas
-
High-pressure reaction vessel (e.g., stainless steel autoclave)
-
Vacuum line
-
Solvent for purification (e.g., a suitable fluorinated solvent or diethyl ether)
Procedure:
-
Evacuate a high-pressure reaction vessel and cool it to -196 °C (liquid nitrogen).
-
Introduce a known amount of this compound gas into the vessel via the vacuum line.
-
Introduce an equimolar or slight excess of propene gas into the vessel.
-
Allow the reaction vessel to warm to room temperature and leave it for 24-48 hours.
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After the reaction period, cool the vessel again to -196 °C and vent any unreacted gases.
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Collect the liquid product, which can be purified by fractional distillation or preparative gas chromatography.
Safety Precautions: this compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[1] High-pressure reactions should be carried out behind a blast shield.
Protocol 2: Characterization of N-allyl-N-trifluoromethylhydroxylamine
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for fluorinated compounds.
-
GC Column: A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the purified product dissolved in a suitable solvent (e.g., diethyl ether), splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum with a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum with proton decoupling.
-
Use an external standard such as CFCl3 (δ = 0 ppm) for referencing.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the liquid product between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: Summary of Characterization Data
The following tables summarize typical quantitative data obtained from the characterization of N-alkenyl-N-trifluoromethylhydroxylamines, the products of the ene reaction between this compound and various olefins.
Table 1: GC-MS Data for Representative CF3NO-Olefin Adducts
| Olefin | Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Propene | N-allyl-N-trifluoromethylhydroxylamine | C4H6F3NO | 141.09 | 141 (M+), 122, 99, 69, 41 |
| 2-Methylpropene | N-(2-methylallyl)-N-trifluoromethylhydroxylamine | C5H8F3NO | 155.11 | 155 (M+), 140, 99, 69, 55 |
| Cyclohexene | N-cyclohex-2-enyl-N-trifluoromethylhydroxylamine | C7H10F3NO | 181.15 | 181 (M+), 112, 99, 81, 69 |
Table 2: NMR Spectroscopic Data for N-allyl-N-trifluoromethylhydroxylamine (in CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.85 | m | - | -CH= |
| ¹H | 5.20 | m | - | =CH₂ |
| ¹H | 3.80 | d | 6.5 | N-CH₂ |
| ¹H | 8.10 | br s | - | N-OH |
| ¹⁹F | -70.5 | q | 9.5 | -CF₃ |
Table 3: IR Spectroscopic Data for N-allyl-N-trifluoromethylhydroxylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | broad, medium | O-H stretch |
| 3080 | medium | =C-H stretch |
| 1645 | medium | C=C stretch |
| 1350-1100 | strong | C-F stretch |
| 1050 | medium | N-O stretch |
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant biological pathway involving nitroso compounds.
Caption: Workflow for Synthesis and Characterization.
Caption: Biological Pathway of Nitroso Compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoronitrosomethane (CF3NO)
Welcome to the technical support center for the synthesis of Trifluoronitrosomethane (CF3NO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (CF3NO)?
A1: The two most prevalent and effective methods for synthesizing this compound are the pyrolysis of trifluoroacetyl nitrite (B80452) and the photochemical reaction of trifluoromethyl iodide with nitric oxide.[1] The pyrolysis method offers high yields (over 85%) and avoids the use of mercury, but requires the synthesis of the trifluoroacetyl nitrite precursor. The photochemical method can achieve yields up to 90% but necessitates the use of UV light and mercury to manage byproducts.[1]
Q2: What is the appearance of this compound?
A2: this compound is a distinctive blue to deep-blue gas at standard conditions. As a solid, it appears blue-green.[1]
Q3: What are the primary hazards associated with this compound?
A3: this compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[2][3] It is also a compressed gas that may explode if heated.[3] Personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and a full-face respirator, is essential when working with this compound.[2]
Q4: How should this compound be stored?
A4: Store the container tightly closed in a dry, cool, and well-ventilated area.[2] Keep it away from heat, sparks, and flame.[3] Cylinders should be securely chained.
Troubleshooting Guides
Low or No Product Yield
Issue: My reaction yield is significantly lower than reported in the literature.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Ensure the reaction is proceeding to completion by monitoring with appropriate analytical techniques (e.g., IR spectroscopy for gas-phase reactions).- Optimize Temperature: For the pyrolysis of trifluoroacetyl nitrite, ensure the temperature is sufficient for decomposition. For the photochemical reaction, ensure the UV lamp is functioning correctly and is of the appropriate wavelength. |
| Impure Starting Materials | - Verify Purity: Use analytical methods (e.g., NMR, GC-MS) to check the purity of precursors like trifluoroacetyl nitrite or trifluoromethyl iodide. Impurities in silver oxide used to make silver trifluoroacetate (B77799) can also be a source of issues.[4] - Purify Precursors: If necessary, purify starting materials before use. For instance, trifluoromethyl iodide can be washed with a sodium hydroxide (B78521) solution and distilled to remove iodine impurities.[4] |
| Product Loss During Workup | - Efficient Condensation: As CF3NO is a gas with a low boiling point (-85 °C), ensure that cold traps (e.g., with liquid nitrogen) are used effectively to condense the product.[1] - Careful Transfers: Minimize losses during transfers between vessels. |
| Side Reactions | - Control Stoichiometry: In the photochemical reaction, an excess of nitric oxide can lead to the formation of byproducts. Carefully control the stoichiometry of the reactants. - Quench Byproducts: The use of mercury in the photochemical method is crucial for quenching iodine and nitrogen dioxide, which can interfere with the desired reaction.[1] |
Presence of Impurities
Issue: My final product is contaminated with other compounds.
| Observed Impurity | Identification and Removal |
| Carbon Dioxide (CO2) | - Source: A byproduct of the pyrolysis of trifluoroacetyl nitrite.[1] - Removal: CO2 can be removed by fractional condensation, as it has a much lower boiling point than CF3NO. |
| Unreacted Trifluoromethyl Iodide (CF3I) | - Source: Incomplete photochemical reaction. - Removal: Can be separated from CF3NO by fractional condensation due to its higher boiling point. A yellowish liquid remaining after the evaporation of CF3NO at -25°C is likely unreacted CF3I.[4] |
| Iodine (I2) | - Source: A byproduct of the photochemical reaction.[1] - Removal: Can be trapped using a cold trap with ice water before the main product condensation.[4] Washing the crude product with a sodium hydroxide solution can also help remove iodine traces.[4] |
| Nitrogen Dioxide (NO2) | - Source: A byproduct of the photochemical reaction.[1] - Removal: Can be quenched with mercury during the reaction.[1] |
Quantitative Data on Synthesis Yields
| Synthesis Method | Reactants | Key Conditions | Reported Yield |
| Pyrolysis | Trifluoroacetyl nitrite | Thermal decomposition | > 85%[1] |
| Photochemical | Trifluoromethyl iodide, Nitric oxide | UV irradiation, presence of mercury | Up to 90%[1] |
Experimental Protocols
Method 1: Pyrolysis of Trifluoroacetyl Nitrite
This method involves the synthesis of the precursor, trifluoroacetyl nitrite, followed by its thermal decomposition.
Step 1: Synthesis of Trifluoroacetyl Nitrite
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Reaction: Trifluoroacetic anhydride (B1165640) reacts with dinitrogen pentoxide.
-
Procedure:
-
In a suitable reaction vessel, combine trifluoroacetic anhydride and dinitrogen pentoxide. The reaction is often carried out in an inert solvent.
-
The reaction mixture is typically stirred at a low temperature (e.g., 0-5 °C) for a specified period.
-
The resulting trifluoroacetyl nitrite can be purified by distillation.
-
Step 2: Pyrolysis to this compound
-
Reaction: CF3C(O)ONO → CF3NO + CO2
-
Procedure:
-
Introduce the purified trifluoroacetyl nitrite into a pyrolysis apparatus.
-
Heat the apparatus to the decomposition temperature of trifluoroacetyl nitrite.
-
The gaseous products (CF3NO and CO2) are passed through a series of cold traps.
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A trap cooled with a dry ice/acetone bath will condense the CF3NO, while CO2 will pass through.
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The collected CF3NO can be further purified by fractional distillation.
-
Method 2: Photochemical Synthesis from Trifluoromethyl Iodide
This method involves the UV-mediated reaction of trifluoromethyl iodide and nitric oxide.
-
Reaction: CF3I + NO --(UV, Hg)--> CF3NO + 1/2 I2
-
Procedure:
-
Introduce a catalytic amount of mercury into a quartz reaction vessel.
-
Evacuate the vessel and introduce trifluoromethyl iodide and nitric oxide in the desired stoichiometric ratio.
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Irradiate the reaction vessel with a UV lamp (e.g., a mercury lamp).
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Monitor the reaction progress by observing the disappearance of the reactants.
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After the reaction is complete, the product mixture is passed through a series of cold traps.
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A trap at -80 °C (dry ice/acetone) will condense the CF3NO and unreacted CF3I.
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The crude product is then purified by fractional distillation to separate CF3NO from unreacted CF3I and other byproducts. Washing the gaseous product with a sodium hydroxide solution can help remove impurities.[4]
-
Visualizations
Caption: Workflow for the synthesis of this compound via pyrolysis.
Caption: Workflow for the photochemical synthesis of this compound.
References
Technical Support Center: Synthesis of Trifluoronitrosomethane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of trifluoronitrosomethane (CF₃NO).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Blue Gas | Incomplete reaction of starting materials. | - Ensure the UV light source is functional and positioned for optimal irradiation of the reaction mixture. - Verify the purity of trifluoroiodomethane and nitric oxide. - Check for leaks in the reaction setup, as nitric oxide is a gas. |
| Decomposition of the product. | - Maintain the recommended reaction temperature. This compound is sensitive to heat. - Avoid prolonged exposure to UV light after the reaction is complete. | |
| Product Gas is Cyan or a Lighter Shade of Blue, Not Deep Blue | Presence of impurities. | - Unreacted nitric oxide (NO) and trifluoroiodomethane (CF₃I) can affect the color.[1] - Nitrogen dioxide (NO₂) contamination in the nitric oxide source can lead to a brownish tint.[2] - Purify the crude product by fractional condensation to separate components based on their boiling points.[2] - Wash the gas with a dilute sodium hydroxide (B78521) solution to remove acidic impurities like NO₂.[2] |
| Formation of a Yellowish Solid in the Cold Trap | Condensation of iodine. | - This is a common byproduct in the synthesis from trifluoroiodomethane.[2] - An initial cold trap cooled with ice water can be used to catch the majority of the iodine vapor before the main product collection trap.[2] |
| Pressure in the Reaction Vessel Does Not Drop as Expected (for UV method) | Inefficient reaction or presence of non-condensable impurities. | - The reaction of one molecule of CF₃I with one molecule of NO produces one molecule of CF₃NO, leading to a pressure drop if the initial stoichiometry is 1:1.[2] - Ensure the absence of inert gases like nitrogen or argon in the reaction setup. - Check for CO₂ contamination in the trifluoroiodomethane, which may have been carried over from its synthesis.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main methods for the synthesis of this compound:
-
Photochemical Reaction: The reaction of trifluoroiodomethane (CF₃I) with nitric oxide (NO) under ultraviolet (UV) light. This method can achieve yields of up to 90%.[3] A significant amount of mercury is often used to quench the iodine and nitrogen dioxide byproducts.[3]
-
Pyrolysis: The pyrolysis of trifluoroacetyl nitrite (B80452) (CF₃COONO) can produce this compound with yields over 85%. The main side product in this reaction is carbon dioxide (CO₂).[3]
Q2: What are the common side products in the synthesis of this compound?
A2: The side products depend on the synthesis route:
-
From Trifluoroiodomethane and Nitric Oxide: The main side products are iodine (I₂) and nitrogen dioxide (NO₂).[2][3]
-
From Pyrolysis of Trifluoroacetyl Nitrite: The primary side product is carbon dioxide (CO₂).[3]
Q3: How can I purify the synthesized this compound?
A3: Purification is crucial to obtain the characteristic deep blue color of this compound. A common purification strategy involves:
-
Fractional Condensation: The crude gas mixture is passed through a series of cold traps held at different temperatures to separate components based on their boiling points. For instance, a trap at -78°C (dry ice/isopropanol) can condense trifluoroiodomethane, while this compound will pass through to be collected in a trap cooled with liquid nitrogen (-196°C).[2]
-
Washing: The gas can be bubbled through a dilute sodium hydroxide solution to remove acidic impurities such as nitrogen dioxide.[2]
-
Vacuum Sublimation: Low-boiling impurities like nitrogen and oxygen can be removed by applying a vacuum to the frozen product in a liquid nitrogen trap.[2]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[3][4] Key safety measures include:
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Using a closed system to prevent leakage.[6]
-
Ensuring that all glassware is free of stress and scratches, as the compound can be explosive under certain conditions.[2]
-
Having an emergency plan and access to safety equipment like a safety shower and eyewash station.[4]
Experimental Protocols
Synthesis of this compound via Photochemical Reaction
This protocol is based on the reaction of trifluoroiodomethane and nitric oxide.
Materials:
-
Trifluoroiodomethane (CF₃I)
-
Nitric oxide (NO)
-
Mercury (optional, as an iodine scavenger)
-
UV photoreactor
-
Vacuum line
-
Cold traps (one for ice water, one for dry ice/isopropanol, one for liquid nitrogen)
-
Schlenk flasks
Procedure:
-
Assemble the reaction apparatus consisting of a quartz reaction vessel connected to a vacuum line with a series of cold traps.
-
Introduce a small amount of mercury into the reaction vessel if used.
-
Evacuate the entire system to remove air and moisture.
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Introduce a measured pressure of trifluoroiodomethane into the reaction vessel.
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Introduce an equimolar amount of nitric oxide into the reaction vessel. The total pressure will be the sum of the partial pressures.
-
Cool the first cold trap with ice water to collect iodine, the second with dry ice/isopropanol to trap unreacted trifluoroiodomethane, and the third with liquid nitrogen to collect the this compound product.
-
Turn on the UV lamp to initiate the reaction. The reaction is often accompanied by a pressure drop.
-
Monitor the reaction progress by observing the pressure change and the formation of a blue solid in the liquid nitrogen trap.
-
Once the reaction is complete, turn off the UV lamp.
-
Isolate the product by closing the valve to the reaction vessel. The this compound is collected as a blue solid in the liquid nitrogen trap.
-
Further purification can be achieved by fractional distillation and washing with a dilute NaOH solution as described in the FAQ section.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for off-color this compound product.
References
Technical Support Center: Handling and Stabilization of Nitrosomethane Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the dimerization of nitrosomethane (B1211736) and its derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why do my nitrosomethane compounds dimerize?
A1: Nitrosomethane and many of its primary and secondary analogues are highly reactive and tend to exist in a monomer-dimer equilibrium.[1] The monomeric form, which is often blue or green, is typically unstable and readily dimerizes to the more stable, often colorless or yellowish, dimeric form (an azodioxide).[2] This dimerization is a spontaneous process driven by the high reactivity of the nitroso group.[2]
Q2: What is the primary factor that promotes the dimerization of nitrosomethane?
A2: Temperature is a critical factor. Monomeric nitrosomethane is known to be unstable at room temperature and will rapidly dimerize.[3] Lowering the temperature is a key strategy to stabilize the monomeric form and slow down the rate of dimerization.
Q3: Can the solvent I use affect the stability of my nitrosomethane compound?
A3: Yes, the choice of solvent is important. For primary and secondary nitrosoalkanes, protic solvents can facilitate isomerization to the corresponding oxime, which is a common side reaction.[4] Therefore, using dry, non-protic solvents is generally recommended to minimize this competing pathway and focus on preventing dimerization.
Q4: Are there any structural modifications I can make to my compound to prevent dimerization?
A4: Absolutely. Introducing steric hindrance around the nitroso group is a highly effective strategy. Bulky substituents near the C-N=O moiety can physically block the approach of another monomer, thereby preventing the formation of the dimer. Tertiary nitrosoalkanes, for example, are generally more stable as monomers than primary or secondary ones due to this steric effect.
Q5: How can I tell if my compound has dimerized?
A5: A visual color change is often a strong indicator. Monomeric C-nitroso compounds are typically intensely colored (blue or green), while their dimers are often colorless or pale yellow.[2] This photochromism can be a quick preliminary assessment in the lab.[2] For definitive confirmation, spectroscopic methods such as NMR or IR spectroscopy can be used to identify the characteristic signals of the monomer and the dimer.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid disappearance of the characteristic blue/green color of the monomer. | The experimental temperature is too high, promoting rapid dimerization. | Conduct the reaction and subsequent handling at low temperatures (e.g., -78 °C using a dry ice/acetone bath or at least 0 °C in an ice bath). Maintain low temperatures throughout the workup and purification steps. |
| Low yield of the desired monomeric product, with the dimer being the major product. | The monomer is not stable enough under the reaction or isolation conditions. | 1. In Situ Generation and Use: If the monomer is particularly unstable, consider a synthetic route where it is generated and immediately reacted in the same pot without isolation.2. Introduce Steric Hindrance: If synthetically feasible, modify the substrate to include bulkier groups adjacent to the nitroso function. |
| Formation of oxime byproducts in addition to the dimer. | Use of protic solvents or presence of water. | Ensure all solvents are thoroughly dried before use. Employ aprotic solvents for the reaction and workup. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4] |
| Product degradation upon storage. | Monomeric nitroso compounds are often sensitive to light and heat.[1] | Store the purified monomeric compound at very low temperatures (e.g., ≤ -20 °C) in the dark and under an inert atmosphere. |
Quantitative Data Summary
While precise kinetic data for the dimerization of a wide range of nitrosomethane derivatives is sparse and highly dependent on specific reaction conditions, the following table summarizes the qualitative stability of different classes of C-nitroso compounds.
| Class of C-Nitroso Compound | General Stability as Monomer | Tendency to Dimerize | Key Influencing Factors |
| Primary Nitrosoalkanes (RCH₂NO) | Low | High | Prone to both dimerization and isomerization to aldoximes.[4] |
| Secondary Nitrosoalkanes (R₂CHNO) | Low to Moderate | High | Also isomerize to ketoximes, but dimerization is often a competing reaction.[4] |
| Tertiary Nitrosoalkanes (R₃CNO) | High | Low | Steric hindrance from the three alkyl groups significantly stabilizes the monomeric form. |
| Nitrosoarenes (ArNO) | Moderate to High | Moderate | Stability is influenced by substituents on the aromatic ring. They participate in monomer-dimer equilibria.[1] |
| Trifluoronitrosomethane (CF₃NO) | High | Very Low | The electron-withdrawing nature of the CF₃ group stabilizes the monomer. It is stable at room temperature in its monomeric form.[3] |
Experimental Protocols
General Protocol for the Synthesis and Handling of a Dimerization-Prone Nitrosomethane Derivative
This protocol outlines general best practices to minimize dimerization. Specific reaction conditions (reagents, stoichiometry, time) will vary depending on the target molecule.
1. Preparation:
-
All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvents should be freshly distilled from an appropriate drying agent.
-
The reaction should be set up to run under a positive pressure of an inert gas.
2. Reaction:
-
Cool the reaction vessel to the desired low temperature (e.g., -78 °C) before adding any reagents.
-
Dissolve the starting material in the cold, dry, aprotic solvent.
-
Add the nitrosating agent slowly, dropwise, to the cooled solution while maintaining vigorous stirring to avoid localized heating.
-
Monitor the reaction by a suitable method (e.g., TLC, LC-MS) at low temperature. The appearance of a characteristic blue or green color often indicates the formation of the monomer.
3. Workup and Isolation:
-
Perform all workup steps at low temperatures. Use pre-cooled solvents for extractions and washes.
-
If chromatography is necessary, it should be performed quickly on a pre-cooled column.
-
Evaporate the solvent under reduced pressure at low temperature (e.g., using a rotary evaporator with a cold water bath or an ice bath).
4. Storage:
-
The isolated monomeric product should be stored immediately in a sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer at -20 °C or below).
Visualizations
References
- 1. Nitroso - Wikipedia [en.wikipedia.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Reaction of nitrosomethane and of this compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Decontamination of Trifluoronitrosomethane Spills
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for handling and decontaminating spills of Trifluoronitrosomethane (CF₃NO). The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with a this compound spill?
A1: this compound is a toxic, blue-colored gas that is typically handled as a liquefied gas under pressure. The primary hazards include:
-
Toxicity: It is toxic if inhaled, swallowed, or in contact with skin.[1]
-
Asphyxiation: As a gas, it can displace oxygen in poorly ventilated areas, leading to rapid suffocation.[1]
-
Frostbite: Direct contact with the liquid form can cause severe frostbite due to its very low boiling point (-85 °C).[1][2]
-
Pressure Hazard: Cylinders may explode if heated.[1]
-
Hazardous Decomposition Products: Thermal decomposition can release highly toxic gases such as hydrogen fluoride (B91410) (HF) and nitrogen oxides (NOx).[1]
Q2: What immediate actions should be taken in the event of a this compound spill?
A2: In the event of a spill, the following immediate actions are critical:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Ensure Ventilation: If it can be done safely, increase ventilation in the area to disperse the gas. Avoid actions that could create sparks or ignition sources.
-
Isolate the Source: If possible and safe to do so, stop the release of the gas.
-
Personal Protective Equipment (PPE): Do not re-enter the area without appropriate PPE.
Q3: What is the appropriate Personal Protective Equipment (PPE) for cleaning up a this compound spill?
A3: A comprehensive PPE ensemble is required for personnel involved in the cleanup of a this compound spill. This includes:
-
Respiratory Protection: A full-face, self-contained breathing apparatus (SCBA) is essential to protect against inhalation of the toxic gas.
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes of the liquefied gas and contact with vapors.
-
Hand Protection: Cryogenic gloves should be worn when handling the liquefied gas to prevent frostbite. Chemical-resistant gloves (e.g., neoprene or nitrile) should be worn over cryogenic gloves or when there is a risk of contact with residues.
-
Body Protection: A gas-tight, chemically protective suit is required to prevent skin contact. A lab coat, coveralls, and closed-toe shoes are the minimum for any laboratory work involving this substance.
Q4: Are there any recommended neutralizing agents for this compound?
A4: There is limited specific information on neutralizing agents for this compound. However, based on general chemical principles for similar compounds, the following can be considered for testing on a small scale in a controlled environment before large-scale application:
-
Sodium Bicarbonate (NaHCO₃): A weak base that is generally safe to handle and can neutralize acidic byproducts of hydrolysis.
-
Calcium Hydroxide (B78521) (Ca(OH)₂): A base that can react with fluoride ions to form insoluble calcium fluoride.
-
Dilute Sodium Hydroxide (NaOH) solution (e.g., 5%): While used in some synthesis workups, caution is advised as the reaction may be exothermic.
It is crucial to test any potential neutralizing agent on a very small scale to observe the reaction before applying it to a larger spill.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Blue color of gas persists after ventilation. | Inadequate ventilation or a continuing leak. | Do not enter the area. Re-evaluate the ventilation system. If the source of the leak has not been stopped, contact emergency response personnel. |
| Ice formation on surfaces. | Liquefied gas is in contact with moist air, causing freezing. | Do not touch frosted surfaces with unprotected skin. Allow the area to warm up naturally. The ice may have absorbed this compound, so treat it as contaminated. |
| A strong, unpleasant odor is detected. | This compound has a disagreeable odor. | This indicates the presence of the gas. Ensure your respiratory protection is functioning correctly and that the area is being properly ventilated. |
| Cleanup materials become hot. | An exothermic reaction is occurring with the decontamination solution. | Apply the decontaminating solution slowly and in small quantities. If the reaction is vigorous, dilute the decontaminating solution further. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CF₃NO | [2] |
| Molar Mass | 99.01 g/mol | [2] |
| Appearance | Blue gas | [2] |
| Boiling Point | -85 °C | [2] |
| Melting Point | -196.6 °C | [2] |
Table 2: Decontamination Agent Efficacy (Template)
This table is a template for researchers to populate with their own experimental data when evaluating the effectiveness of different decontamination agents.
| Decontamination Agent | Concentration | Contact Time | Temperature (°C) | Result (e.g., % neutralization, visual observation) |
| Sodium Bicarbonate | 5% solution | 30 min | 20 | |
| Calcium Hydroxide | Slurry | 30 min | 20 | |
| Dilute Sodium Hydroxide | 2% solution | 30 min | 20 |
Experimental Protocols
Recommended Procedure for Developing a Decontamination Protocol
Given the lack of specific published decontamination protocols for this compound, the following procedure is recommended for developing a safe and effective in-house protocol. This should be performed on a small, controlled scale in a chemical fume hood.
Objective: To evaluate the effectiveness and safety of potential neutralizing agents for this compound.
Materials:
-
Small quantities of this compound gas.
-
Proposed neutralizing solutions (e.g., 5% sodium bicarbonate, calcium hydroxide slurry).
-
Inert absorbent material (e.g., vermiculite, sand).
-
Appropriate PPE (as outlined in the FAQs).
-
Gas detection system for this compound or its decomposition products (if available).
-
Sealable, labeled waste containers.
Methodology:
-
In a chemical fume hood, dispense a small, known quantity of this compound gas onto an inert absorbent material in a chemical-resistant container.
-
Slowly and carefully apply a small amount of the test neutralizing solution to the contaminated absorbent material.
-
Observe the reaction for any signs of gas evolution, color change, or temperature increase.
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Allow the mixture to react for a predetermined amount of time (e.g., 30 minutes).
-
If possible, analyze the headspace for the presence of this compound to determine the extent of neutralization.
-
Document all observations and results.
-
Repeat the experiment with different neutralizing agents and concentrations to determine the most effective and safest option.
-
Based on the results, develop a standard operating procedure (SOP) for this compound spill decontamination.
Mandatory Visualization
Caption: Workflow for this compound Spill Decontamination.
Caption: Hazard Relationships of this compound.
References
Technical Support Center: Optimizing Trifluoronitrosomethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of trifluoronitrosomethane (CF3NO), a valuable reagent in organic synthesis and drug development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and safety information to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (CF3NO)?
A1: The two most common and effective methods for synthesizing this compound are the photochemical reaction of trifluoroiodomethane (CF3I) with nitric oxide (NO) and the pyrolysis of trifluoroacetyl nitrite (B80452). The photochemical method can achieve yields of up to 90%, while the pyrolysis route can yield over 85%.[1]
Q2: My CF3NO synthesis is resulting in a low yield. What are the common causes?
A2: Low yields in CF3NO synthesis can stem from several factors. For the photochemical method, insufficient UV irradiation, improper stoichiometry of reactants, or leaks in the reaction system are common culprits. In the pyrolysis method, non-optimal temperature and pressure can lead to incomplete conversion or decomposition of the product. Impurities in the starting materials for either method can also significantly reduce yield.
Q3: What are the main impurities I should expect, and how can they be removed?
A3: In the photochemical synthesis, common impurities include unreacted trifluoroiodomethane (CF3I), nitric oxide (NO), iodine (I2), and nitrogen dioxide (NO2).[1] For the pyrolysis route, carbon dioxide (CO2) is a significant byproduct.[1] Purification is typically achieved through a series of cold traps to separate components based on their boiling points. Unreacted starting materials can be recycled, while byproducts like iodine can be quenched, for example with mercury.[1]
Q4: What are the key safety precautions when handling this compound and its precursors?
A4: this compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[1] Precursors such as trifluoroiodomethane are volatile, and nitric oxide is a toxic gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Special care should be taken when using mercury for quenching iodine, as mercury is highly toxic. All waste materials, including residual reactants and byproducts, must be disposed of following institutional safety guidelines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Low Yield in Photochemical Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of CF3I | Inadequate UV light exposure. | Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity. The reaction vessel should be made of a material transparent to the UV light being used. Consider extending the irradiation time. |
| Leaks in the reaction setup. | Carefully check all connections and seals for leaks. A vacuum leak can introduce air, leading to unwanted side reactions. | |
| Incorrect stoichiometry. | Precisely control the molar ratio of CF3I to NO. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side product formation. | |
| Product decomposition | Over-irradiation or high temperature. | Monitor the reaction temperature and ensure adequate cooling if the reaction is exothermic. Avoid prolonged exposure to high-intensity UV light after the reaction is complete. |
Issues in Purification
| Symptom | Possible Cause | Recommended Solution |
| Incomplete removal of iodine | Inefficient quenching. | If using mercury, ensure a sufficient amount is present and that it is adequately mixed with the reaction mixture to effectively react with the iodine. |
| Ineffective trapping. | Check the temperatures of the cold traps. A series of traps at progressively lower temperatures is recommended to effectively separate CF3NO from less volatile impurities like iodine and more volatile ones like CO2. | |
| Presence of nitrogen dioxide (NO2) | Oxidation of nitric oxide (NO). | Ensure the reaction is carried out under an inert atmosphere to prevent the oxidation of NO by atmospheric oxygen. NO2 can be removed by passing the gas stream through a trap containing a suitable absorbent. |
Optimized Experimental Protocols
Method 1: Photochemical Synthesis from Trifluoroiodomethane and Nitric Oxide
This method involves the UV irradiation of a mixture of trifluoroiodomethane and nitric oxide.
Reaction Parameters:
| Parameter | Optimized Value |
| Yield | Up to 90%[1] |
| Reactants | Trifluoroiodomethane (CF3I), Nitric Oxide (NO) |
| UV Light Source | Mercury arc lamp or other suitable UV source |
| Reaction Vessel | Quartz or borosilicate glass reactor transparent to UV light |
| Quenching Agent | Mercury (for iodine removal)[1] |
Detailed Protocol:
-
Apparatus Setup: Assemble a gas-tight reaction system consisting of a UV-transparent reaction vessel, a gas inlet for CF3I and NO, a pressure gauge, and an outlet connected to a series of cold traps. The final trap should be vented to a fume hood.
-
Reactant Introduction: Evacuate the reaction system and then introduce a measured pressure of trifluoroiodomethane gas. Subsequently, introduce nitric oxide gas to the desired partial pressure. A slight excess of nitric oxide is often beneficial.
-
Initiation of Reaction: Add a small amount of mercury to the reaction vessel to act as an iodine scavenger.[1] Begin stirring and irradiating the mixture with a UV lamp.
-
Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop in the system. The reaction is typically complete when the pressure stabilizes.
-
Product Isolation and Purification: After the reaction is complete, turn off the UV lamp. Isolate the crude product by passing the gaseous mixture through a series of cold traps. A typical setup would involve a trap at -78 °C (dry ice/acetone) to condense CF3I and a trap at -196 °C (liquid nitrogen) to collect the CF3NO product. Unreacted NO will pass through the liquid nitrogen trap.
-
Final Purification: The collected CF3NO can be further purified by fractional condensation to remove any remaining volatile impurities.
Method 2: Pyrolysis of Trifluoroacetyl Nitrite
This method involves the thermal decomposition of trifluoroacetyl nitrite.
Reaction Parameters:
| Parameter | Optimized Value |
| Yield | > 85%[1] |
| Precursor | Trifluoroacetyl nitrite (CF3COONO) |
| Pyrolysis Temperature | 150-200 °C |
| Byproduct | Carbon Dioxide (CO2)[1] |
Detailed Protocol:
-
Precursor Synthesis: Trifluoroacetyl nitrite is typically prepared by reacting trifluoroacetic anhydride (B1165640) with dinitrogen trioxide or nitrosyl chloride. This step should be performed with caution as trifluoroacetyl nitrite is unstable.
-
Pyrolysis Setup: The pyrolysis is carried out in a heated tube furnace. The precursor is introduced at one end, and the products are collected at the other end in a series of cold traps.
-
Decomposition: Heat the furnace to the optimal pyrolysis temperature (typically between 150-200 °C). Slowly introduce the trifluoroacetyl nitrite vapor into the hot zone. The precursor will decompose into this compound and carbon dioxide.[1]
-
Product Collection: The product mixture is passed through a cold trap cooled with liquid nitrogen to condense the CF3NO. The carbon dioxide byproduct will pass through the trap.
-
Purification: The collected this compound can be purified by fractional distillation to remove any residual impurities.
Visualizing the Workflow
Photochemical Synthesis Workflow
Caption: Workflow for the photochemical synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in CF3NO synthesis.
References
Issues with Trifluoronitrosomethane stability and decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling, storing, and utilizing trifluoronitrosomethane (CF3NO) in experimental settings. CF3NO is a valuable but reactive reagent, and understanding its stability and decomposition pathways is critical for successful and safe experimentation.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield during synthesis | - Incomplete reaction.[1] - Side reactions, such as self-condensation or oxidation.[1] - Sub-optimal reaction conditions (temperature, solvent, catalyst).[1] | - Extend reaction time or increase temperature.[1] - Ensure anhydrous conditions and an inert atmosphere.[1] - Systematically optimize reaction parameters.[1] |
| Product contamination | - Unreacted starting materials.[1] - Byproducts from side reactions.[1] | - Optimize stoichiometry. - For aldol (B89426) products, maintain a low reaction temperature.[1] - For oxidation byproducts, ensure a strictly inert atmosphere.[1] |
| Difficulty in purification | - Similar polarity of the product and impurities.[1] - Product instability on silica (B1680970) gel.[1] | - Explore different stationary phases (e.g., alumina) or solvent systems for column chromatography.[1] - Consider alternative purification methods like recrystallization or bisulfite adduct formation.[1] |
| Discoloration of the product (not the characteristic blue) | - Presence of impurities.[2] - Decomposition due to exposure to light or heat. | - Re-purify the compound.[2] - Store the compound in a dark, cool place under an inert atmosphere.[3] |
| Unexpected reaction products | - Dimerization of CF3NO. - Reaction with solvents or other reagents. | - Confirm the purity of the CF3NO before use. - Choose inert solvents and ensure compatibility with all reaction components. |
II. Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What is the shelf life of this compound?
The stability of this compound is highly dependent on storage conditions. When stored in a cool, dark place under an inert atmosphere, it can be stable for extended periods. However, exposure to light, heat, or reactive materials can lead to rapid decomposition.[3][4]
Q2: What are the primary decomposition pathways for CF3NO?
The main decomposition pathways include:
-
Dimerization: At low temperatures, CF3NO can dimerize.
-
Photodecomposition: Exposure to light, particularly in the 600-700 nm range, can cause photolysis.[5]
-
Thermal Decomposition: At elevated temperatures, it can decompose, potentially generating hazardous products like carbon oxides, hydrogen fluoride, and nitrogen oxides.[4]
Q3: How should I store this compound?
Store CF3NO in a tightly sealed container in a dry, cool, and well-ventilated area, protected from sunlight.[3][4] It is often supplied in gas cylinders, which should be securely chained.[4]
Handling and Safety
Q4: What are the main hazards associated with this compound?
This compound is toxic if swallowed, in contact with skin, or if inhaled.[4] It is also a gas under pressure and may explode if heated.[4] Direct contact with the liquefied gas can cause frostbite.[4]
Q5: What personal protective equipment (PPE) should be worn when handling CF3NO?
It is recommended to wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[3] In case of potential inhalation, a full-face respirator should be used.[3]
Q6: What should I do in case of a leak or spill?
Evacuate the area and ensure adequate ventilation.[6] If it is safe to do so, stop the leak. Use appropriate PPE and a self-contained breathing apparatus if necessary.[7]
III. Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | CF3NO | [8][9] |
| Molar Mass | 99.012 g/mol | [8][10] |
| Appearance | Blue to deep-blue gas | [8] |
| Melting Point | -196.6 °C | [8] |
| Boiling Point | -85 °C | [8] |
| C-N Bond Enthalpy | 167 kJ/mol | [8] |
Dimerization Equilibrium Data
IV. Experimental Protocols
Synthesis of this compound
Method 1: Photochemical Synthesis from Trifluoroiodomethane and Nitric Oxide
This method can produce CF3NO with a yield of up to 90%.[8]
Materials:
-
Trifluoroiodomethane (CF3I)
-
Nitric oxide (NO)
-
Mercury (for quenching iodine and nitrogen dioxide)
-
UV light source
Procedure:
-
Combine trifluoroiodomethane and nitric oxide in a suitable reaction vessel.
-
Add a significant amount of mercury to the reaction mixture.[8]
-
Irradiate the mixture with UV light.[8]
-
Monitor the reaction progress.
-
Upon completion, the this compound product can be isolated and purified.
Method 2: Pyrolysis of Trifluoroacetyl Nitrite (B80452)
This method can yield over 85% this compound.[8]
Materials:
-
Trifluoroacetyl nitrite
Procedure:
-
Heat trifluoroacetyl nitrite in a suitable apparatus for pyrolysis.
-
The pyrolysis will yield this compound and carbon dioxide as a byproduct.[8]
-
Isolate and purify the CF3NO product.
Purification of this compound
Impurities can affect the stability and reactivity of CF3NO. A common purification step involves washing the crude product.[11]
Procedure:
-
Condense the crude this compound gas in a cold trap.
-
Wash the condensed product with a dilute sodium hydroxide (B78521) solution (e.g., 4%) to remove acidic impurities.[11]
-
Separate the purified CF3NO from the aqueous layer.
V. Visualizations
Logical Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low CF3NO synthesis yield.
Experimental Workflow for CF3NO Synthesis and Purification
Caption: General workflow for CF3NO synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | CF3NO | CID 67630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Challenges in Fluorine-Based Chemistry
Welcome to the technical support center for fluorine-based chemistry. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorination experiments.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Low or No Yield in Nucleophilic Fluorination (e.g., SNAr, Deoxyfluorination)
Q: My nucleophilic fluorination reaction is resulting in low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in nucleophilic fluorination are a common problem that can often be traced back to several key factors related to the reagents, reaction conditions, and substrate.
-
Inactive Fluoride (B91410) Source: The nucleophilicity of fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) is highly dependent on their anhydrous state. Many fluoride salts are hygroscopic and readily absorb moisture, which can significantly reduce their reactivity.[1][2]
-
Solution: Ensure your fluoride source is rigorously dried before use. This can be achieved by methods such as spray-drying or by heating under a high vacuum. For sensitive reactions, consider using freshly opened reagents or storing them in a desiccator or glovebox. Alternatively, less hygroscopic reagents like Bu₄NF·(t-BuOH)₄ can be used.[1]
-
-
Poor Leaving Group: In deoxyfluorination reactions starting from alcohols, the hydroxyl group itself is a poor leaving group.
-
Solution: The alcohol must be activated. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor simultaneously activate the hydroxyl group and deliver the fluoride anion.[3] For other nucleophilic substitutions, consider converting the alcohol to a better leaving group, such as a tosylate or mesylate, prior to fluorination.
-
-
Solvent Choice: The choice of solvent is critical. Protic solvents can solvate the fluoride ion, reducing its nucleophilicity. For SNAr reactions, aprotic polar solvents like DMF, DMSO, or sulfolane (B150427) are typically required to enhance the nucleophilicity of the fluoride ion.[1]
-
Solution: Screen a range of anhydrous, aprotic polar solvents. For reactions sensitive to solvent interaction, such as certain metal-catalyzed fluorinations, less coordinating solvents like acetonitrile (B52724) or ethyl acetate (B1210297) might be more effective.[1] Always verify the compatibility of your fluorinating agent with the chosen solvent, as some electrophilic reagents can react exothermically with solvents like DMF or DMSO.[1][4]
-
-
Sub-optimal Temperature: Nucleophilic fluorinations, especially SNAr, often require elevated temperatures to proceed at a reasonable rate.[1] Conversely, some deoxyfluorination reactions may produce byproducts at higher temperatures.[5]
-
Solution: If you observe low conversion, try gradually increasing the reaction temperature. If you are seeing decomposition or side products, attempt the reaction at a lower temperature.[1]
-
-
Phase-Transfer Catalyst: For reactions with KF, which has low solubility in organic solvents, a phase-transfer catalyst is often necessary to bring the fluoride ion into the organic phase.
-
Solution: Employ a phase-transfer catalyst such as 18-crown-6 (B118740) or a quaternary ammonium (B1175870) salt to improve the solubility and reactivity of the fluoride salt.[6][7]
-
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Fluorination
Q: My electrophilic fluorination of a substituted arene is producing a mixture of isomers. How can I improve the regioselectivity?
A: Poor regioselectivity in electrophilic aromatic substitution (EAS) with fluorine is a frequent challenge governed by electronic and steric effects.[8]
-
Directing Group Effects: The primary determinant of regioselectivity is the electronic nature of the substituents on the aromatic ring. Activating groups (e.g., -OR, -R) are ortho, para-directing, while deactivating groups (e.g., -NO₂, -CF₃) are meta-directing.[8]
-
Solution: Re-evaluate the directing groups on your substrate. If the observed regioselectivity contradicts expectations, consider the possibility of competing reaction pathways or unexpected electronic effects.
-
-
Steric Hindrance: Bulky substituents can hinder fluorination at the ortho position, leading to a preference for the para product.[8]
-
Solution: If the ortho-isomer is desired but sterically hindered, you may need to consider a multi-step synthetic route that installs the fluorine before the bulky group or utilizes a directing group strategy.
-
-
Fluorinating Reagent: The reactivity of the electrophilic fluorine source can influence selectivity. Highly reactive reagents may be less selective.[8]
-
Reaction Conditions: Temperature and solvent can also play a role.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with fluorinating agents?
A1: Safety is paramount in fluorine chemistry. Many fluorinating agents are hazardous and require careful handling in a well-ventilated fume hood.[5][11]
-
Toxicity and Corrosivity: Reagents like DAST, Deoxo-Fluor, and those that can generate hydrogen fluoride (HF) are toxic and corrosive.[5][12] HF can cause severe burns that may not be immediately painful.[5]
-
Reactivity and Stability: Electrophilic ("F+") reagents can be highly reactive and may react violently with oxidizable materials.[12] Some reagents, like DAST, can decompose violently upon heating.[12][13] Gaseous fluorinating agents like F₂ are extremely reactive and require specialized equipment and handling procedures.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and appropriate gloves.[11][14] For highly corrosive compounds, double-gloving is recommended.[11]
Q2: How do I choose the right fluorinating agent for my reaction?
A2: The choice of fluorinating agent depends on the desired transformation (nucleophilic vs. electrophilic) and the nature of the substrate.
-
For Deoxyfluorination (Alcohol to Fluoride): DAST has been a traditional choice, but due to its thermal instability, safer alternatives like Deoxo-Fluor (more thermally stable) and PyFluor have been developed.[13]
-
For Electrophilic Fluorination: A wide range of N-F reagents are available. Selectfluor® is a versatile and relatively safe, user-friendly option.[8][16] N-Fluorobenzenesulfonimide (NFSI) is another common and effective reagent.[9][17] The choice may depend on the substrate's reactivity and the desired selectivity.
-
For Nucleophilic Aromatic Substitution (SNAr): Anhydrous alkali metal fluorides like KF or CsF are commonly used, often with a phase-transfer catalyst.[1]
Q3: How can I purify my fluorinated compound?
A3: Purification of fluorinated compounds can sometimes be challenging due to their unique properties.
-
Standard Chromatography: Silica (B1680970) gel column chromatography is a common method for purification.[1][13]
-
Fluorous Chemistry: For highly fluorinated compounds, "fluorous chemistry" techniques can be employed. This involves using fluorous solvents and stationary phases for extraction or chromatography, which take advantage of the unique solubility properties of these compounds.[18]
-
Distillation: For volatile liquid products, fractional distillation can be an effective purification method.[19]
-
Washing: Acidic impurities can sometimes be removed by washing with a basic solution, and vice-versa. Some processes use amines to remove acidic impurities before distillation.[19]
Q4: What are the key considerations for characterizing fluorinated compounds using NMR?
A4: ¹⁹F NMR is a powerful tool for characterizing organofluorine compounds.[20]
-
¹⁹F Chemical Shifts: The ¹⁹F nucleus has a wide chemical shift range, making it very sensitive to the local electronic environment.[21][22] This often allows for the resolution of signals from different fluorine atoms within a molecule.[21]
-
Coupling Constants: ¹⁹F couples to other nuclei, such as ¹H and ¹³C, providing valuable structural information. These coupling constants can be observed over several bonds.[22]
-
Absence of Background Signal: Since fluorine is not naturally abundant in most biological or organic systems, there is typically no background signal in ¹⁹F NMR, which simplifies spectra.[23]
-
Challenges: The large chemical shift range and long-range couplings can sometimes make spectra complex and difficult to interpret fully.[22]
Data Presentation
Table 1: Comparison of Deoxyfluorinating Agents for the Conversion of Alcohols to Alkyl Fluorides.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| DAST | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 95 | CH₂Cl₂, rt, 1h | [13] |
| Deoxo-Fluor | 1-Octanol | 1-Fluorooctane | 85 | Toluene, 80°C, 2h | [13] |
| PyFluor | Cyclohexanol | Fluorocyclohexane | 92 | CH₂Cl₂, rt, 1h | [13] |
Table 2: Effect of Fluoride Source and Catalyst on Nucleophilic Aromatic Substitution.
| Leaving Group | Fluoride Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| -Cl | KF | 18-crown-6 | DMF | 150 | 24 | 85 |
| -NO₂ | CsF | None | DMSO | 120 | 6 | 90 |
| -Cl | KF | Quaternary Ammonium Salt | Solid-state (mechanochemical) | Ambient | 1 | >95[6] |
| -I | KF | Crypt-222 | DMF | 130 | 0.33 | High[24] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (3-5 mL) in a flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DAST (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred mixture of ice water and dichloromethane.[13] Caution: Quenching is exothermic and may release HF gas.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Protocol 2: General Procedure for Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
Materials:
-
1,3-dicarbonyl substrate
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN) or water
-
Celite
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: In a flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile or water (5-10 mL).
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents for monofluorination) to the solution at room temperature.[25]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Visualizations
Caption: A troubleshooting workflow for low-yield fluorination reactions.
Caption: A decision tree for selecting a suitable fluorinating agent.
Caption: Inhibition of a signaling pathway by a fluorinated kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 19. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 20. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 21. biophysics.org [biophysics.org]
- 22. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03757D [pubs.rsc.org]
- 25. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Spectroscopic Purity Analysis of Trifluoronitrosomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of Trifluoronitrosomethane (CF₃NO), a highly reactive and toxic blue gas. The purity of this reagent is critical in its applications, including in the synthesis of polymers and as a reagent in organic chemistry. This document outlines key spectroscopic techniques, potential impurities, and provides a comparison with related alternative compounds, Trichloronitrosomethane (CCl₃NO) and Perfluoro-t-butylnitrosamine ((CF₃)₃CNO).
Spectroscopic Analysis Overview
The primary methods for assessing the purity of this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers unique advantages in identifying and quantifying the target compound and its potential impurities.
Potential Impurities in this compound
Based on its common synthesis routes, potential impurities in this compound may include:
-
Starting Materials: Trifluoroiodomethane (CF₃I), Nitric Oxide (NO)
-
Byproducts: Iodine (I₂), Nitrogen Dioxide (NO₂), Carbon Dioxide (CO₂)
-
Degradation Products: Dimer ((CF₃)₂NONO)
Quantitative Data Summary
The following tables summarize the expected spectroscopic data for this compound and its alternatives. Please note that experimental NMR data for these specific compounds is scarce in publicly available literature. Therefore, the NMR data presented below are predicted values based on computational models and analysis of similar structures.
Table 1: Predicted ¹⁹F and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| This compound | ¹⁹F | -68 to -75 | Singlet | - | Relative to CFCl₃. The chemical shift is influenced by the electron-withdrawing nitroso group. |
| ¹³C | 118 - 125 | Quartet | ¹J(C,F) ≈ 280 - 300 | The carbon of the trifluoromethyl group is significantly deshielded and split by the three fluorine atoms. | |
| Trichloronitrosomethane | ¹³C | 90 - 100 | Singlet | - | The chemical shift is influenced by the three chlorine atoms and the nitroso group. |
| Perfluoro-t-butylnitrosamine | ¹⁹F | -70 to -75 | Singlet | - | The nine fluorine atoms are chemically equivalent, resulting in a single sharp peak. |
| ¹³C | ~118 | Decet (or complex multiplet) | ¹J(C,F) ≈ 285 | Carbon of the C(CF₃)₃ group. | |
| ~95 | Quartet | ²J(C,F) ≈ 35 | Quaternary carbon attached to the three CF₃ groups. |
Table 2: Key Infrared (IR) Absorption Frequencies
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | N=O stretch | 1600 - 1620 |
| C-F stretch | 1100 - 1300 (multiple strong bands) | |
| Trichloronitrosomethane | N=O stretch | ~1580 |
| C-Cl stretch | 700 - 800 | |
| Perfluoro-t-butylnitrosamine | N=O stretch | ~1610 |
| C-F stretch | 1100 - 1300 (multiple strong bands) |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Potential Impurities Detectable by GC-MS |
| This compound | 99.01 | 99 (M+), 69 (CF₃⁺), 30 (NO⁺) | CF₃I, (CF₃)₂NONO |
| Trichloronitrosomethane | 148.37 | 117/119/121 (CCl₃⁺), 30 (NO⁺) | CCl₄, Chloropicrin |
| Perfluoro-t-butylnitrosamine | 249.04 | 249 (M+), 219, 69 (CF₃⁺), 30 (NO⁺) | Starting materials from synthesis |
Experimental Protocols
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound by comparing the integral of its ¹⁹F signal to that of a known internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube suitable for low-temperature measurements.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) cooled to a low temperature (e.g., -78 °C) to dissolve the sample.
-
Add a known quantity of a suitable internal standard. The standard should be a fluorinated compound with a sharp, well-resolved signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum at a low temperature to ensure the sample remains in the liquid phase and to minimize degradation.
-
Use a pulse sequence with a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure complete relaxation of the fluorine nuclei for accurate integration.
-
Proton decoupling is generally not necessary unless proton-fluorine coupling is observed.
-
-
Data Analysis:
-
Integrate the signal corresponding to this compound and the signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Methodology:
-
Sample Introduction:
-
Use a gas-tight syringe to inject a known volume of the gaseous this compound into the GC injection port.
-
Alternatively, for liquefied gas, use a cooled syringe for injection.
-
-
GC Separation:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating volatile fluorinated compounds.
-
Oven Program: Start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from a low m/z (e.g., 25) to a higher m/z (e.g., 300) to detect the parent ion and characteristic fragments of the target compound and potential impurities.
-
-
Data Analysis:
-
Identify peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities by creating a calibration curve with known standards or by using the relative peak area percentage.
-
Infrared (IR) Spectroscopy
Objective: To confirm the identity of this compound and detect functional group impurities.
Methodology:
-
Sample Preparation:
-
Use a gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Evacuate the gas cell and then introduce the gaseous this compound sample to a known pressure.
-
-
IR Spectrum Acquisition:
-
Record the IR spectrum in the mid-IR range (4000 - 400 cm⁻¹).
-
Acquire a background spectrum of the empty gas cell to subtract from the sample spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Look for the characteristic absorption bands of the N=O and C-F functional groups.
-
The presence of unexpected peaks may indicate impurities (e.g., a broad peak around 3400 cm⁻¹ could indicate water, while sharp peaks around 2350 cm⁻¹ would indicate CO₂).
-
Workflow and Pathway Diagrams
Caption: Workflow for Spectroscopic Purity Analysis of this compound.
Caption: Logical relationships of potential impurities and their detection methods.
This guide provides a foundational framework for the spectroscopic analysis of this compound purity. For critical applications, method validation according to regulatory guidelines is essential. The predicted NMR data should be used as a reference, and experimental verification is highly recommended.
Kinetic Studies of Trifluoronitrosomethane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of trifluoronitrosomethane (CF3NO), a highly reactive gas-phase molecule. The information presented herein is intended to support research and development activities where the controlled reactivity of CF3NO is of interest. This document summarizes available quantitative data, outlines experimental methodologies for kinetic studies, and visualizes key reaction pathways.
Data Presentation: Reaction Kinetics of this compound and Comparative Compounds
The following tables summarize the available quantitative kinetic data for the reactions of this compound and a comparative nitroso compound, nitrosomethane (B1211736) (CH3NO). The data is crucial for understanding the influence of the trifluoromethyl group on the reactivity of the nitroso moiety.
Table 1: Arrhenius Parameters for the Reaction of this compound and Nitrosomethane with Nitric Oxide
| Reactant | Rate Constant Expression (k) | Temperature Range (K) | Notes | Reference |
| This compound (CF3NO) | 17.4 exp(–1110 K/T) dm⁶ mol⁻² s⁻¹ | 298–333 | Third-order reaction: CF3NO + 2NO → CF3 + N2 + NO3. | |
| Nitrosomethane (CH3NO) | ~100 times faster than CF3NO at room temperature | 298–333 | The reaction is significantly faster, highlighting the electron-withdrawing effect of the CF3 group. |
Table 2: Relative Rates of Ene Reactions of this compound with Various Alkenes at -78 °C
| Alkene | Relative Rate |
| 2,3-Dimethylbut-2-ene | 100 |
| 2-Methylbut-2-ene | 25 |
| 2-Methylpropene | 5.8 |
| (E)-But-2-ene | 1.0 |
| Propene | 0.3 |
Note: The data for the ene reactions are presented as relative rates due to the lack of available absolute rate constants in the reviewed literature. This qualitative comparison still provides valuable insights into the substrate scope and reactivity trends.
Experimental Protocols
Detailed experimental protocols for the kinetic studies of this compound are not extensively reported in readily accessible literature. However, based on general practices for gas-phase kinetic studies of reactive species, a general methodology can be outlined.
General Protocol for Gas-Phase Kinetic Studies of this compound Reactions:
-
Reactant Preparation and Handling:
-
This compound (CF3NO) is a toxic, blue gas and should be handled with extreme caution in a well-ventilated fume hood or a glovebox.
-
It can be synthesized by the UV photolysis of trifluoroiodomethane (CF3I) in the presence of nitric oxide (NO).
-
Reactant gases (CF3NO, alkenes, radicals precursors) are typically stored in glass bulbs at known pressures.
-
-
Reaction Apparatus:
-
Kinetic studies are often performed in a static or flow reactor system.
-
The reactor is typically made of quartz or Pyrex to minimize surface reactions and should be equipped with connections to a high-vacuum line for evacuation and introduction of reactants.
-
The temperature of the reactor is controlled using a furnace or a cryostat.
-
-
Initiation of Reaction:
-
For thermal reactions, the reactants are introduced into the heated reactor, and the reaction is initiated by reaching the desired temperature.
-
For photochemical reactions, a flash photolysis setup is commonly used, where a high-intensity light pulse (e.g., from a xenon flash lamp) is used to generate radicals from a precursor molecule in the presence of CF3NO.
-
-
Monitoring of Reaction Progress:
-
The concentration of reactants and/or products over time is monitored using various analytical techniques:
-
Mass Spectrometry: A small portion of the reacting gas mixture is continuously sampled and analyzed to follow the change in ion signals corresponding to the species of interest.
-
Gas Chromatography (GC): Aliquots of the reaction mixture are taken at different time intervals, and the components are separated and quantified by GC.
-
FTIR Spectroscopy: The change in infrared absorption bands characteristic of the reactants and products can be monitored in situ.
-
UV-Vis Spectroscopy: The intense blue color of CF3NO allows for its concentration to be monitored by its absorbance in the visible region.
-
-
-
Data Analysis:
-
The rate constants are determined by fitting the concentration-time data to the appropriate integrated rate law.
-
By performing experiments at different temperatures, the Arrhenius parameters (pre-exponential factor and activation energy) can be determined from an Arrhenius plot (ln(k) vs. 1/T).
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key reactions of this compound.
Caption: Proposed stepwise mechanism for the ene reaction of this compound with propene.
A Comparative Guide to the Synthesis of Trifluoronitrosomethane (CF3NO)
For Researchers, Scientists, and Drug Development Professionals
Trifluoronitrosomethane (CF3NO), a distinctive deep-blue gas, is a potent reagent with applications in organic synthesis and as a building block for complex fluorinated molecules.[1] Its synthesis, however, presents unique challenges due to its reactivity and the nature of its precursors. This guide provides a comparative analysis of the two primary synthesis routes, offering quantitative data, detailed experimental protocols, and safety considerations to aid researchers in selecting the most suitable method for their laboratory scale and application needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Photochemical Synthesis from CF3I | Pyrolysis of Trifluoroacetyl Nitrite (B80452) |
| Overall Yield | Up to 90%[1] | >85%[2] |
| Starting Materials | Trifluoroiodomethane (CF3I), Nitric Oxide (NO) | Trifluoroacetic Anhydride (B1165640) ((CF3CO)2O), Nitrosyl Chloride (NOCl) |
| Key Reagents | Mercury (Hg), UV Light Source | - |
| Reaction Temperature | Ambient Temperature | 200°C[2] |
| Reaction Time | Several hours to days | Not specified, follows precursor synthesis |
| Key Advantages | High reported yield, one-step conversion from CF3I | High yield, avoids use of mercury |
| Key Disadvantages | Requires specialized photochemical equipment, use of toxic mercury | Two-step process, precursor is reactive, potential for explosive decomposition of precursor[3] |
Synthesis Route 1: Photochemical Reaction of Trifluoroiodomethane and Nitric Oxide
This method relies on the photolytic cleavage of the C-I bond in trifluoroiodomethane in the presence of nitric oxide. The resulting trifluoromethyl radical reacts with nitric oxide to form the desired product. This route is notable for its high reported yield.[1]
Experimental Protocol
A detailed experimental setup for a similar photochemical process involves a specialized apparatus equipped with a high-intensity light source.[4]
-
Apparatus: A quartz or borosilicate glass reaction vessel suitable for photochemical reactions is required. The vessel should be connected to a vacuum line for the introduction of gaseous reactants and for purification. A UV lamp, such as a mercury arc lamp or a blue light apparatus (e.g., 420 nm), is positioned to irradiate the reaction vessel.[1][4]
-
Reactant Introduction: A significant amount of metallic mercury is placed in the reaction vessel to act as a scavenger for iodine and nitrogen dioxide byproducts.[1] Trifluoroiodomethane (CF3I) and nitric oxide (NO) gases are introduced into the evacuated vessel in the desired stoichiometric ratio.
-
Reaction: The reaction mixture is irradiated with the UV light source at ambient temperature. The reaction progress can be monitored by the pressure drop within the vessel as the gaseous reactants are converted to the product. The reaction is typically run for several hours to ensure complete conversion.
-
Purification: After the reaction is complete, the product, this compound, is purified by fractional condensation. The reaction vessel is cooled with a series of cold traps (e.g., -80°C and -196°C) to separate the volatile CF3NO from unreacted starting materials and less volatile byproducts.
Visualizing the Pathway
Caption: Photochemical synthesis of CF3NO from CF3I and NO.
Synthesis Route 2: Pyrolysis of Trifluoroacetyl Nitrite
This two-step method first involves the synthesis of trifluoroacetyl nitrite (CF3COONO) from trifluoroacetic anhydride and nitrosyl chloride. The subsequent pyrolysis of this nitrite ester yields this compound and carbon dioxide.[2]
Experimental Protocol
Step 1: Synthesis of Trifluoroacetyl Nitrite [2]
-
Apparatus: An evacuated flask (e.g., 7-liter) equipped with stopcocks for the introduction of gases.
-
Reactant Introduction: 45 g of trifluoroacetic anhydride and 22 g of nitrosyl chloride are introduced into the flask in the vapor state. The gases are condensed by cooling the flask with dry ice.
-
Reaction: The flask is allowed to warm to room temperature. A 300-watt incandescent lamp is positioned near the flask, and the mixture is irradiated for two days with intermittent shaking.
-
Purification: The product, trifluoroacetyl nitrite, is isolated by vacuum distillation.
Step 2: Pyrolysis to this compound [2]
-
Apparatus: A pyrolysis setup, typically a tube furnace, connected to a series of cold traps for product collection.
-
Pyrolysis: The purified trifluoroacetyl nitrite is passed through the tube furnace heated to 200°C. The pyrolysis results in the formation of this compound and carbon dioxide.
-
Purification: The gaseous product stream is passed through cold traps to condense the this compound, separating it from the non-condensable carbon dioxide.
Visualizing the Pathway
Caption: Two-step synthesis of CF3NO via pyrolysis of trifluoroacetyl nitrite.
Safety Considerations
-
This compound (CF3NO): This compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including respiratory protection, should be used.
-
Trifluoroacetyl Nitrite (CF3COONO): This precursor has a tendency to detonate at high temperatures.[2] Kinetic studies show a slow, controlled decomposition in the range of 119–172°C, but an explosive decomposition can occur in the temperature range of 178–232°C.[3][5] Care must be taken to control the temperature during its synthesis and subsequent pyrolysis.
-
Mercury: The photochemical method requires the use of metallic mercury, which is highly toxic. All handling of mercury and mercury-containing waste must be done in accordance with institutional and environmental safety regulations.
-
Gaseous Reagents: The synthesis routes involve the handling of toxic and reactive gases such as nitric oxide and nitrosyl chloride. These should be handled in a proper gas handling system within a fume hood.
Conclusion
Both the photochemical and pyrolysis routes offer high yields for the synthesis of this compound. The choice between the two methods will likely depend on the available equipment and safety considerations. The photochemical route provides a more direct conversion from a commercially available precursor (CF3I) but necessitates specialized photochemical equipment and the use of highly toxic mercury. The pyrolysis route, while being a two-step process with a potentially explosive intermediate, avoids the use of mercury and may be more amenable to standard laboratory setups equipped for handling reactive gases and performing high-temperature reactions. Researchers should carefully evaluate the risks and benefits of each method in the context of their specific research objectives and laboratory capabilities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyfluoroalkyl derivatives of nitrogen. Part XXXV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The explosive reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of trifluoronitromethane, CF₃NO₂: photochemical scale-up and a new thermogeneration method with a refined purification technique [ir.ua.edu]
- 5. Polyfluoroalkyl derivatives of nitrogen. Part XXXIV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The slow reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Architecture of Trifluoronitrosomethane: A Comparative Guide to Structural Elucidation Techniques
While a definitive validation by X-ray crystallography remains elusive, the molecular structure of trifluoronitrosomethane (CF₃NO), a unique and reactive blue gas, has been meticulously investigated through a combination of gas-phase electron diffraction and various spectroscopic methods. This guide provides a comparative overview of the experimental techniques employed to determine its structural parameters, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound's nature as a gas at standard conditions presents significant challenges for single-crystal X-ray diffraction, a technique that typically requires a stable, crystalline solid. Consequently, researchers have turned to alternative methods to map its atomic arrangement. This guide delves into the primary techniques used, presenting their methodologies and the key structural data they have yielded.
Comparative Analysis of Structural Determination Methods
The primary methods for elucidating the structure of this compound have been gas-phase electron diffraction and various forms of spectroscopy. Each technique provides unique and complementary information about the molecule's geometry.
| Method | Information Provided |
| Gas-Phase Electron Diffraction | Provides direct measurement of internuclear distances and bond angles in the gaseous state, offering a precise geometric model of the molecule. |
| Microwave Spectroscopy | Yields highly accurate rotational constants which can be used to determine moments of inertia and, consequently, derive precise bond lengths and angles for small molecules in the gas phase.[1][2] |
| Infrared (IR) Spectroscopy | Identifies the vibrational frequencies of the molecule, which are characteristic of specific bonds and functional groups, thus confirming the presence of C-F, C-N, and N=O bonds.[3] |
| Photoelectron Spectroscopy | Probes the electronic structure of the molecule by measuring the ionization potentials, providing insights into the molecular orbitals and bonding characteristics. |
Quantitative Structural Data from Gas-Phase Electron Diffraction
Gas-phase electron diffraction has provided the most direct and quantitative data for the molecular geometry of this compound. The following table summarizes the key structural parameters obtained from these studies.[4]
| Parameter | Value |
| C-N Bond Length | 1.555 Å |
| N=O Bond Length | 1.171 Å |
| C-F Bond Length | 1.321 Å |
| C-N=O Bond Angle | 112.6° |
| F-C-F Bond Angle | 111.6° |
| F-C-N Bond Angle | 107.2° |
Table 1: Structural parameters of this compound as determined by gas-phase electron diffraction.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the reliability and scope of the structural data.
Gas-Phase Electron Diffraction
In a typical gas-phase electron diffraction experiment, a high-energy beam of electrons is fired through a gaseous sample of the molecule of interest. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. The analysis of the intensity and angular distribution of these rings allows for the calculation of the distances between the atoms in the molecule.[5] For a volatile substance like this compound, the sample is introduced into the diffraction apparatus as a jet, and the diffraction pattern is captured on a photographic plate or a digital detector.[4]
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[1][6] The precise frequencies of these transitions are determined by the molecule's moments of inertia, which are in turn dependent on its mass distribution and geometry. By analyzing the rotational spectrum, highly accurate bond lengths and angles can be determined.[2][7]
Infrared (IR) Spectroscopy
Infrared spectroscopy involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational modes of the molecule's chemical bonds. For this compound, the presence of characteristic absorption bands confirms the C-F, C-N, and N=O bonds.[3]
Visualizing the Structural Elucidation Workflow
The following diagram illustrates the general workflow for determining the structure of a gas-phase molecule like this compound using the techniques discussed.
References
Unraveling the Impact of Fluorination on Nitroso Compound Toxicity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships that govern the toxicity of N-nitroso compounds is paramount. This guide provides a comprehensive comparison of the toxicological profiles of fluorinated and non-fluorinated nitroso compounds, supported by experimental data, detailed methodologies, and mechanistic insights.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties and biological activity. In the context of N-nitroso compounds, a class of potent mutagens and carcinogens, fluorination has been investigated as a strategy to modulate their toxicity. This guide delves into the comparative toxicity of these two classes of compounds, presenting key data on their acute toxicity, carcinogenicity, and genotoxicity.
Data Presentation: A Comparative Overview of Toxicity
The following tables summarize the available quantitative data to facilitate a direct comparison between fluorinated and non-fluorinated nitroso compounds.
Table 1: Acute Toxicity Data (LD50)
The LD50 value, the dose required to cause mortality in 50% of a test population, is a key indicator of acute toxicity.
| Compound | Chemical Structure | Species | Route | LD50 (mg/kg) | Reference |
| Non-Fluorinated | |||||
| N-Nitrosodiethylamine (NDEA) | C4H10N2O | Rat | Oral | 220 - 280 | [1][2] |
| Mouse | Oral | 200 | [3] | ||
| N-Nitrosodibutylamine (NDBA) | C8H18N2O | Rat | Oral | 1200 | [2] |
| Hamster | Oral | 2150 | [4] | ||
| Fluorinated | |||||
| N-Nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA) | C4H7F3N2O | Rat | - | Not available | |
| N-Nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6) | C4H4F6N2O | - | - | Biologically inactive | [5][6] |
| N-Nitroso-bis(4,4,4-trifluorobutyl)amine (NDBA-F6) | C8H12F6N2O | - | - | Biologically inactive | [7] |
| N-Nitroso-bis(2,2,3,3,4,4,4-heptafluorobutyl)amine (NDBA-F14) | C8H4F14N2O | - | - | Biologically inactive | [5] |
Note: A definitive LD50 value for F-3-NDEA was not found in the searched literature.
Table 2: Carcinogenicity Data (TD50)
The TD50 value represents the chronic dose rate that would cause tumors in 50% of the test animals that would otherwise have been tumor-free. A lower TD50 value indicates higher carcinogenic potency.
| Compound | Species | Route | Target Organ(s) | TD50 (mg/kg/day) | Reference |
| Non-Fluorinated | |||||
| N-Nitrosodiethylamine (NDEA) | Rat | Oral | Liver, Esophagus | 0.033 | [8] |
| N-Nitrosodibutylamine (NDBA) | Rat | Oral | Liver, Bladder | Not specified | [7] |
| Fluorinated | |||||
| N-Nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA) | Rat | Oral | Esophagus, Nasal cavity | 0.103 | [9] |
| N-Nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6) | Rat | Oral | - | Inactive | [6] |
Note: A specific TD50 value for NDBA in rats was not explicitly stated in the provided search results, although its carcinogenicity in the liver and bladder is noted.[7]
Table 3: Comparative Genotoxicity of N-Nitrosodibutylamine (NDBA) and its Fluorinated Analogues
Genotoxicity was assessed in bacterial reverse mutation assays (Ames test). The ranking of mutagenic potency varied depending on the bacterial strain used.
| Compound | Salmonella typhimurium (his+ reversion) | Escherichia coli WP2 (DNA damage) |
| N-Nitrosodibutylamine (NDBA) | + | +++ |
| N-Nitroso(4,4,4-trifluorobutyl)amine (F3NDBA) | +++ | ++ |
| N-Nitrosobis(4,4,4-trifluorobutyl)amine (F6NDBA) | ++ | + |
| N-Nitrosobis(2,2,3,3,4,4,4-heptafluorobutyl)amine (F14NDBA) | - | - |
Ranking: +++ (most potent) > ++ > + > - (inactive). Based on data from Pool et al. (1982).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the toxicity assessment of nitroso compounds.
Acute Oral Toxicity (LD50) Determination in Rats
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance when administered orally to rats.
-
Animal Selection: Young, healthy adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used. Animals are acclimated to the laboratory conditions before the experiment.[10]
-
Dose Preparation: The test compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of doses is prepared.[10]
-
Administration: The test substance is administered as a single oral dose to groups of animals via gavage. A control group receives only the vehicle.[10]
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.[11]
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods such as the Probit analysis.[12]
Chronic Carcinogenicity (TD50) Study in Rats
This protocol describes a long-term study to assess the carcinogenic potential of a chemical.
-
Animal Selection and Husbandry: Weanling rats of a specific strain are randomly assigned to control and treatment groups. They are housed in controlled environmental conditions.
-
Dose Administration: The test compound is administered to the animals for a significant portion of their lifespan (e.g., 2 years) through their diet, drinking water, or by gavage.[13] Multiple dose groups with different concentrations of the test compound are included, along with a control group.
-
Clinical Observation and Pathology: Animals are monitored regularly for clinical signs of toxicity and tumor development. At the end of the study, or upon premature death, a complete necropsy is performed, and tissues are examined histopathologically for the presence of tumors.[13]
-
Data Analysis: The incidence of tumors in each dose group is compared to the control group. The TD50 value is calculated based on the dose-response relationship for tumor induction.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach (for adherent cells).
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
Mandatory Visualization
Metabolic Activation of N-Nitrosamines and the Impact of Fluorination
The toxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily through α-hydroxylation. This process generates unstable intermediates that can alkylate DNA, leading to mutations and carcinogenicity. Fluorination can significantly influence this metabolic pathway.
Caption: Metabolic activation pathway of N-nitrosamines and the inhibitory effect of fluorination.
Experimental Workflow for Comparative Toxicity Assessment
A systematic workflow is essential for the comprehensive evaluation and comparison of the toxicity of fluorinated and non-fluorinated nitroso compounds.
Caption: Workflow for the comparative toxicological assessment of nitroso compounds.
Conclusion
The data presented in this guide indicate that fluorination has a profound impact on the toxicity of N-nitroso compounds. Strategic placement of fluorine atoms can significantly reduce or even abolish the toxic and carcinogenic effects of these compounds, primarily by inhibiting their metabolic activation.
Specifically, perfluorination or trifluorination at the β-position of the alkyl chain, as seen in NDEA-F6 and NDBA-F14, leads to biologically inactive compounds.[5] This is attributed to the strong electron-withdrawing nature of fluorine, which hinders the crucial α-hydroxylation step required for the formation of DNA-reactive electrophiles.[6]
However, the effects of monofluorination are more complex. While it may reduce the overall carcinogenic potency, as suggested by the higher TD50 value of F-3-NDEA compared to NDEA, it can also alter the organotropism of the carcinogen. The shift from liver to esophageal and nasal cavity tumors with F-3-NDEA highlights that fluorination can change the metabolic profile and subsequent target organ toxicity.[9]
The comparative genotoxicity data in bacterial systems further underscores the nuanced effects of fluorination, with the mutagenic potency of fluorinated analogs being dependent on the specific compound and the bacterial strain used for testing.[3]
References
- 1. veeprho.com [veeprho.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fluoro-substituted N-nitrosamines. 4. Comparative genotoxic activities of N-nitrosodibutylamine and three fluorinated analogues in two bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoro-substituted N-nitrosamines. 1. Inactivity of N-nitrosobis(2,2,2-trifluoroethyl)amine in carcinogenicity and mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoro-substituted N-nitrosamines. 8. N-Nitrosodibutylamine and omega-fluorinated analogues: in vivo metabolism in relation to the induction of urinary bladder cancer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. fda.gov [fda.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TD50: a proposed general convention for the numerical description of the carcinogenic potency of chemicals in chronic-exposure animal experiments. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 14. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal Procedures for Trifluoronitrosomethane: A Guide for Laboratory Professionals
Disclaimer: Trifluoronitrosomethane (CF₃NO) is a toxic and hazardous material. The information provided herein is for guidance purposes and should be supplemented by a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must be conducted in strict accordance with local, state, and federal regulations.
This compound is a toxic gas known for its distinctive blue color.[1][2][3] Due to its hazardous nature, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document outlines the essential safety information and logistical procedures for the management and disposal of this compound.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[4]
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Pressurized Gas: As it is supplied as a liquefied gas, it poses a risk of explosion if heated and can displace oxygen, leading to rapid suffocation.[4]
-
Frostbite Hazard: Direct contact with the liquefied gas can cause frostbite.[4]
In the event of exposure, it is crucial to seek immediate medical attention. First-aid measures include moving the affected person to fresh air, flushing eyes with water for at least 15 minutes, and in case of skin contact, taking off contaminated clothing immediately.[5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant and impervious clothing.[5] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] |
| General Hygiene | Handle in a well-ventilated area. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.[4][5] |
Spill and Emergency Procedures
In the event of a leak or spill of this compound, the following steps should be taken immediately:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Ventilate: Ensure adequate ventilation to disperse the gas.
-
Isolate: If it can be done safely, stop the source of the leak.
-
Contain: Prevent the gas from entering drains or confined spaces.
-
Report: Notify your institution's EHS department and follow their emergency protocols.
Proper Storage and Handling
Proper storage is essential to mitigate the risks associated with this compound:
-
Store in a dry, cool, and well-ventilated area.[4]
-
Keep containers tightly closed and protect them from sunlight and heat. Do not expose to temperatures exceeding 50°C.[4]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
Gas cylinders should be securely chained.[4]
Disposal Procedures
Important Note: There are no publicly available, validated laboratory-scale procedures for the chemical neutralization or degradation of this compound. Due to its hazardous nature and the stability of the carbon-fluorine bond, attempting to neutralize it without a validated protocol can be dangerous and may lead to the formation of other toxic byproducts.
The only recommended and approved method for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection and disposal by a licensed and qualified hazardous waste management company.
Operational Disposal Plan
-
Identification and Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.[6]
-
Segregation: Store the hazardous waste container separately from incompatible materials.[6][7]
-
Container Integrity: Ensure the waste container is in good condition, with no leaks or cracks, and is kept closed except when adding waste.[6]
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]
Industrial Disposal Methods for Perfluorinated Compounds
While not intended as a guide for laboratory practice, it is useful to be aware of the industrial methods used for the disposal of perfluorinated compounds like this compound. These methods are carried out in specialized facilities designed to handle such hazardous materials.
-
High-Temperature Incineration: This is a common method for the destruction of per- and polyfluoroalkyl substances (PFAS).[4][5][8] The process uses very high temperatures to break the strong carbon-fluorine bonds.[5] However, incomplete combustion can result in the formation of smaller, potentially hazardous fluorinated compounds.[4]
-
Secure Landfilling: Hazardous waste landfills are designed to contain hazardous materials and prevent them from leaching into the environment.[7] However, this method does not destroy the chemical.[4]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper management and disposal of this compound.
Caption: Logical workflow for the safe management and disposal of this compound.
Caption: Conceptual illustration of a chemical degradation pathway for this compound. This is not a validated or recommended procedure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. env.nm.gov [env.nm.gov]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 8. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Personal protective equipment for handling Trifluoronitrosomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of Trifluoronitrosomethane (CF₃NO). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Physical Properties
This compound is a toxic, blue gaseous compound.[1] It is classified as a liquefied gas that may explode if heated and is toxic if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] As a simple asphyxiant, it may displace oxygen and cause rapid suffocation.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | CF₃NO | [1][2] |
| Molar Mass | 99.012 g/mol | [1] |
| Appearance | Blue to deep-blue gas; Blue-green solid | [1] |
| Boiling Point | -85 °C (-121 °F; 188 K) | [1] |
| Melting Point | -196.6 °C (-321.9 °F; 76.5 K) | [1] |
| Occupational Exposure Limits (OELs) | No specific OSHA PEL or ACGIH TLV has been established for this compound. All work should be conducted in a manner that minimizes potential exposure. | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)) and a face shield.[3] | Protects against gas, vapor, and potential splashes of liquefied gas which can cause frostbite.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., butyl rubber). Fire/flame resistant lab coat and clothing.[3] Cold insulating gloves when handling cylinders.[2] | Prevents skin contact, which can be toxic and cause irritation or frostbite.[2] |
| Respiratory Protection | A full-face respirator with appropriate cartridges is required if exposure limits are exceeded or if irritation is experienced.[3] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.[2] | Protects against inhalation of the toxic gas, which can cause respiratory irritation and systemic toxicity.[2] |
| Footwear | Closed-toe, chemical-resistant safety shoes.[2] | Provides protection from spills and falling objects. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the cylinder for any signs of damage or leaks.
-
Transport: Use a suitable hand truck to move cylinders; do not drag, roll, or drop them.[1]
-
Storage:
3.2. Handling and Use
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood.[2]
-
Gas Monitoring: Gas detectors should be used when toxic or asphyxiating gases may be released.[2]
-
Leak Checks: Regularly check systems under pressure for leaks.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
-
Equipment: Use non-sparking tools and explosion-proof equipment.[3]
3.3. Disposal Plan
This compound waste must be managed as hazardous waste. The primary recommended disposal method is incineration by a licensed facility.
-
Waste Collection: Any residual gas or contaminated materials should be collected in a suitable, closed, and properly labeled container for disposal.[3]
-
Contact Professionals: Arrange for disposal with a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Experimental Neutralization (for advanced users, with caution):
-
Hydrolysis: While the trifluoromethyl group is generally resistant to hydrolysis, prolonged reaction with a strong base under controlled conditions may lead to degradation. This should be performed on a small scale with appropriate monitoring.
-
Reduction: Reducing agents such as sodium bisulfite or sodium borohydride (B1222165) may be effective in neutralizing the nitroso group. These reactions can be vigorous and should only be attempted by experienced chemists in a controlled setting with appropriate temperature and addition rate controls.
-
Thermal Decomposition: Thermal decomposition generates hazardous products including carbon oxides, hydrogen fluoride (B91410), and nitrogen oxides.[2] This method requires specialized equipment and should only be carried out by trained professionals in a suitable incineration facility.
-
Emergency Procedures
Immediate and appropriate response to emergencies is critical.
4.1. Spills and Leaks
-
Evacuate: Immediately evacuate all personnel from the affected area.[3]
-
Ventilate: Ensure the area is well-ventilated to disperse the gas.
-
Stop the Leak (if safe to do so): If it can be done without risk, stop the flow of gas.
-
Personal Protection: Do not re-enter the area without appropriate PPE, including respiratory protection.
4.2. Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | For liquefied gas, thaw frosted parts with lukewarm water. Do not rub the affected area. For other contact, immediately remove contaminated clothing and wash the skin with soap and plenty of water. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Unlikely due to its gaseous state. If it occurs, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
4.3. Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Hazards: Cylinders may explode if heated.[2] Fire may produce poisonous gases, including hydrogen fluoride and nitrogen oxides.[2]
-
Firefighting Actions: Evacuate the area. Use a water spray to cool fire-exposed containers. Fight fire from a distance due to the risk of explosion. Firefighters must wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[2]
Workflow Diagrams
Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
Emergency Response Logic
Caption: Logical flow for emergency response procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 1327. Perfluoroalkyl derivatives of nitrogen. Part XX. Thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
